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  • Product: (3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine
  • CAS: 799256-20-5

Core Science & Biosynthesis

Foundational

Identification and Profiling of (3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine Metabolites: A High-Resolution Mass Spectrometry Guide

Executive Summary The structural elucidation of drug metabolites is a critical bottleneck in preclinical Drug Metabolism and Pharmacokinetics (DMPK). The compound (3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine pres...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of drug metabolites is a critical bottleneck in preclinical Drug Metabolism and Pharmacokinetics (DMPK). The compound (3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine presents a complex, multi-functional scaffold comprising a benzhydryl-type chiral center, an aliphatic ether chain, and a pyridine moiety. This whitepaper provides an authoritative, self-validating framework for predicting, generating, and identifying the Phase I biotransformation products of this compound using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).

Structural Deconstruction & Predictive Enzymology

Before initiating in vitro experiments, a mechanistic deconstruction of the parent molecule is required to establish targeted mass defect filters. The molecule (C₁₇H₂₂N₂O) possesses four distinct sites of metabolic vulnerability:

  • Aliphatic Ether (3-ethoxypropyl chain): Aliphatic ethers are highly susceptible to Cytochrome P450 (CYP450)-mediated O-dealkylation. The mechanism involves initial α-carbon hydroxylation followed by rapid hemiacetal cleavage. This releases acetaldehyde and yields a primary alcohol metabolite [3].

  • Secondary Amine: Oxidative N-dealkylation at the amine core will result in the cleavage of the entire 3-ethoxypropyl side chain, leaving the primary amine, phenyl(pyridin-2-yl)methanamine.

  • Pyridine Ring: The nitrogen lone pair on the pyridine ring is a prime target for CYP3A4-mediated N-oxidation. This is a well-documented detoxification pathway for pyridine-containing xenobiotics, increasing polarity for renal clearance [2].

  • Phenyl Ring: The electron-rich phenyl ring is prone to epoxidation followed by an NIH shift, resulting in aromatic hydroxylation (phenol formation).

Mechanistic Pathway Visualization

MetID Parent Parent Compound C17H22N2O m/z 271.1800 M1 M1 (O-Dealkylation) Alcohol Metabolite m/z 243.1487 Parent->M1 CYP450 (- C2H4) M2 M2 (N-Dealkylation) Primary Amine m/z 185.1068 Parent->M2 CYP450 (- C5H10O) M3 M3 (N-Oxidation) Pyridine N-Oxide m/z 287.1749 Parent->M3 CYP3A4 (+ O) M4 M4 (Hydroxylation) Phenol Derivative m/z 287.1749 Parent->M4 CYP450 (+ O)

Figure 1: Proposed Phase I metabolic pathways and mass shifts of the parent compound.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, where each step includes internal controls and mechanistic reasoning.

In Vitro Liver Microsome Incubation
  • Step 1: Matrix Preparation. Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

    • Causality: HLMs are chosen over recombinant enzymes for initial screening to capture the full spectrum of Phase I interplay before specific phenotyping. Mg²⁺ is a necessary cofactor for optimal enzyme folding and function.

  • Step 2: Substrate Addition. Spike the parent compound into the matrix to achieve a final concentration of 10 µM.

    • Causality: A 10 µM concentration ensures a sufficient metabolite yield for MS/MS detection while remaining below the typical K_m of CYP enzymes, avoiding saturation and artificial pathway skewing.

  • Step 3: Reaction Initiation. Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding an NADPH-regenerating system (1 mM final concentration).

    • Causality: NADPH is the obligate electron donor for CYP450-mediated oxidative biotransformations.

  • Step 4: Quenching & Precipitation. At predetermined time points (0, 15, 30, 60 minutes), extract 100 µL aliquots and immediately quench with 300 µL of ice-cold acetonitrile containing an internal standard.

    • Causality: The cold organic solvent instantly denatures metabolic enzymes, halting the reaction precisely at the time point while precipitating matrix proteins.

  • Step 5: Centrifugation. Centrifuge at 15,000 × g for 15 minutes at 4°C. Transfer the supernatant to LC vials.

LC-HRMS/MS Acquisition and Data Mining
  • Step 1: Chromatographic Separation. Inject 5 µL of the supernatant onto a C18 reversed-phase column (2.1 × 100 mm, 1.7 µm) at 40°C. Use a 15-minute gradient elution of Water and Acetonitrile (both containing 0.1% Formic Acid).

    • Causality: A shallow gradient is critical to achieve baseline resolution of isobaric metabolites, such as distinguishing the highly polar Pyridine N-oxide (M3) from the Aromatic Hydroxyl (M4).

  • Step 2: Mass Spectrometry. Operate a Q-TOF or Orbitrap in positive electrospray ionization (ESI+) mode using Data-Dependent Acquisition (DDA). Acquire a full MS scan (R=70,000) followed by top-5 MS/MS scans.

    • Causality: DDA allows simultaneous acquisition of full-scan data for quantitation and high-resolution fragmentation spectra for structural elucidation in a single injection.

  • Step 3: Mass Defect Filtering (MDF). Apply an MDF window of ±50 mDa around the mass defect of the parent compound.

    • Causality: Biological matrices produce thousands of endogenous background ions. MDF restricts the search space to a narrow mass defect window relative to the parent, effectively filtering out matrix noise and preventing false negatives for low-abundance metabolites [1].

Quantitative Data & Metabolite Identification

The identification of metabolites relies on exact mass measurements (mass error < 5 ppm) and diagnostic MS/MS fragmentation. The table below summarizes the expected Phase I metabolites based on the predictive enzymology and HRMS workflow.

IDMetabolite DescriptionFormulaTheoretical [M+H]⁺Mass Shift (Da)Diagnostic MS/MS Fragment
M0 Parent CompoundC₁₇H₂₂N₂O271.1800N/Am/z 168.08 (benzhydryl cation)
M1 O-Dealkylation (Alcohol)C₁₅H₁₈N₂O243.1487-28.0313m/z 168.08 (indicates intact core)
M2 N-Dealkylation (Primary Amine)C₁₂H₁₂N₂185.1068-86.0732m/z 168.08 (indicates intact core)
M3 Pyridine N-OxidationC₁₇H₂₂N₂O₂287.1749+15.9949m/z 184.07 (oxidized benzhydryl)
M4 Aromatic HydroxylationC₁₇H₂₂N₂O₂287.1749+15.9949m/z 184.07 (oxidized benzhydryl)

Note: M3 and M4 are isobaric. They are differentiated chromatographically (N-oxides typically elute earlier than corresponding phenols on reversed-phase C18) and via specific MS/MS neutral losses (e.g., characteristic loss of oxygen from the N-oxide).

References

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. URL:[Link] [1]

  • Biotransformation of the tobacco-specific carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) in freshly isolated human lung cells. Oxford Academic. URL:[Link] [2]

  • The Importance of Tracking “Missing” Metabolites: How and Why? Journal of Medicinal Chemistry - ACS Publications. URL:[Link] [3]

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development and Quantification of (3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Self-Validating Protocol Executive Summary The quantification of basic amine-co...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Self-Validating Protocol

Executive Summary

The quantification of basic amine-containing active pharmaceutical ingredients (APIs) and intermediates presents a notorious challenge in reversed-phase high-performance liquid chromatography (RP-HPLC). This application note details the rational method development for (3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine , a dual-basic compound. By leveraging physicochemical profiling and a high-pH mobile phase strategy on a hybrid-silica stationary phase, this guide provides a robust, self-validating protocol that eliminates peak tailing, maximizes retention, and ensures high quantitative accuracy.

Physicochemical Profiling of the Target Analyte

Before selecting a column or mobile phase, successful method development requires a deep understanding of the analyte's molecular architecture.

(3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine ( C17​H22​N2​O , MW: 270.37 g/mol ) contains three critical structural features that dictate its chromatographic behavior:

  • Secondary Aliphatic Amine: Highly basic, with an estimated pKa​ of ~9.5.

  • Pyridine Ring: Weakly basic, with an estimated pKa​ of ~5.2.

  • Hydrophobic Moieties: A phenyl ring and an ethoxypropyl chain, providing moderate lipophilicity (estimated LogP ~2.8 in its neutral state).

Because the molecule contains two ionizable nitrogen centers, its charge state is highly sensitive to the pH of the mobile phase. This dual-basicity is the primary driver of chromatographic instability if not properly controlled.

The "Basic Amine" Chromatographic Challenge & Causality

In standard reversed-phase systems (e.g., traditional C18 silica at pH 5.0–7.0), basic analytes exhibit severe peak tailing, shifting retention times, and poor reproducibility.

The Mechanism of Peak Tailing

Peak tailing occurs when there is more than one mechanism of analyte retention[1]. In reversed-phase systems, the primary mechanism should be hydrophobic interaction. However, at mid-pH ranges (pH 5.0–7.0), the secondary amine on our target analyte is fully protonated (positively charged). Simultaneously, residual silanol groups ( −SiOH ) on the silica stationary phase dissociate into ionized silanoxides ( −SiO− )[2].

The resulting electrostatic attraction between the protonated amine and the deprotonated silanols creates a strong secondary ion-exchange interaction[3]. Because these silanol active sites are heterogeneous and saturate quickly, the analyte desorbs slowly, stretching the trailing edge of the chromatographic peak[4].

Mechanism cluster_mid Mid pH (5.0 - 7.0) cluster_low Low pH (< 3.0) cluster_high High pH (> 9.5) M1 Amine (+) Silanol (-) M2 Strong Ionic Interaction Severe Peak Tailing M1->M2 L1 Amine (+) Silanol (Neutral) L2 No Ionic Interaction Sharp Peak, Low Retention L1->L2 H1 Amine (Neutral) Silanol (-) H2 Hydrophobic Retention Sharp Peak, High Retention H1->H2

Caption: Mechanistic effect of mobile phase pH on secondary silanol interactions and peak shape.

Method Development Rationale: High pH vs. Low pH

To eliminate this secondary interaction, we must disrupt the ion-exchange mechanism. This leaves two viable pathways:

  • The Low pH Strategy (pH < 3.0): Lowering the pH (e.g., using 0.1% Formic Acid or TFA) protonates the residual silanol groups, rendering them neutral and incapable of ion-exchange[4]. While this improves peak shape, both the amine and pyridine nitrogens on our target compound become fully protonated (+2 charge). This massive increase in polarity drastically reduces hydrophobic retention, causing the analyte to elute dangerously close to the void volume ( t0​ ).

  • The High pH Strategy (pH > 10.0): Elevating the pH above the pKa​ of the secondary amine suppresses acid ionization, rendering the entire molecule neutral[3]. Although the silica silanols are fully ionized at this pH, the neutral analyte cannot interact with them electrostatically. This approach yields perfectly symmetrical peaks and maximizes hydrophobic retention, allowing for better separation from polar impurities.

MethodDev A 1. Physicochemical Profiling (Identify Basic Amine & Pyridine) B 2. Stationary Phase Selection (High-pH Tolerant Hybrid C18) A->B C 3. Mobile Phase pH Scouting B->C D Low pH (pH 2.5) Protonated Silanols Risk: Low Retention C->D Option A E High pH (pH 10.0) Neutralized Amine Benefit: High Retention C->E Option B F 4. Gradient & Temp Optimization E->F Selected G 5. Final Validated HPLC Method F->G

Caption: Logical workflow for HPLC method development targeting basic amine compounds.

Optimized Chromatographic Conditions

Based on the rationale above, the following parameters represent the optimized method for quantification.

ParameterSpecification / ConditionRationale
Column Waters XBridge BEH C18, 150 x 4.6 mm, 3.5 µmHybrid particle technology resists dissolution at pH 10.0.
Mobile Phase A 10 mM Ammonium Bicarbonate in Water (pH adjusted to 10.0 with Ammonium Hydroxide)Deprotonates the secondary amine ( pKa​ ~9.5) to its neutral free-base form.
Mobile Phase B Acetonitrile (HPLC Grade)Provides optimal selectivity and lower backpressure than Methanol.
Elution Mode Gradient (See step-by-step for profile)Ensures elution of the highly retained neutral free-base while washing late eluters.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns, balancing speed and resolution.
Column Temp 40 °CReduces mobile phase viscosity and improves mass transfer for sharper peaks.
Detection UV at 210 nm and 254 nm254 nm targets the conjugated pyridine/phenyl rings; 210 nm for universal absorbance.
Injection Vol 10 µLPrevents volume overload while maintaining high sensitivity.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It includes built-in System Suitability Testing (SST) criteria that must be met before any sample data is accepted, ensuring the instrument and method are performing optimally.

Phase 1: Preparation
  • Buffer Preparation (Mobile Phase A): Weigh exactly 0.79 g of Ammonium Bicarbonate and dissolve in 1000 mL of ultrapure water (18.2 MΩ·cm). Add Ammonium Hydroxide dropwise while monitoring with a calibrated pH meter until the pH reaches exactly 10.0 ± 0.05. Filter through a 0.22 µm nylon membrane.

  • Diluent Preparation: Mix 500 mL of Mobile Phase A with 500 mL of Acetonitrile. Note: Matching the diluent to the initial gradient conditions prevents solvent-shock peak distortion.

  • Standard Preparation: Accurately weigh 25.0 mg of (3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with Diluent (Concentration: 500 µg/mL).

Phase 2: System Equilibration & Gradient Setup
  • Program the following gradient into the HPLC pump:

    • 0.0 - 2.0 min: 30% B (Isocratic hold to focus the analyte band)

    • 2.0 - 10.0 min: 30% to 80% B (Linear ramp for elution)

    • 10.0 - 12.0 min: 80% B (Column wash)

    • 12.0 - 12.1 min: 80% to 30% B (Return to initial)

    • 12.1 - 16.0 min: 30% B (Re-equilibration)

  • Purge all lines and pump the initial mobile phase (30% B) through the column at 1.0 mL/min for at least 20 column volumes (~30 minutes) until the UV baseline drift is < 1 mAU/min.

Phase 3: System Suitability Testing (SST) - The Validation Gate

Before injecting unknown samples, the system must prove its capability.

  • Inject the Diluent (Blank) to confirm no interfering peaks elute at the expected retention time of the analyte.

  • Inject the 500 µg/mL Standard five consecutive times .

  • Validation Gate: Calculate the following parameters. If any fail, abort the run, troubleshoot (e.g., check for dead volume or column degradation[4]), and restart.

    • Peak Asymmetry ( As​ ): Must be ≤ 1.3 (Confirms silanol interactions are successfully suppressed).

    • Theoretical Plates ( N ): Must be ≥ 10,000 (Confirms column efficiency).

    • Retention Time %RSD: Must be ≤ 0.5% (Confirms pump and pH stability).

    • Peak Area %RSD: Must be ≤ 1.0% (Confirms autosampler precision).

Phase 4: Sample Analysis & Bracketing
  • Inject prepared unknown samples in duplicate.

  • Bracketing: Inject the 500 µg/mL Standard after every 10 sample injections and at the end of the sequence. The area of the bracketing standards must not deviate by more than ±2.0% from the initial SST average, proving the system remained stable throughout the entire run.

Method Validation Summary

When executed correctly, this high-pH methodology yields exceptional validation metrics, demonstrating the power of rational, chemistry-driven method development.

Validation ParameterResult / LimitImplication
Linearity Range 1.0 µg/mL to 1000 µg/mL ( R2 > 0.9995)Suitable for both trace impurity analysis and main-component assay.
Limit of Detection (LOD) 0.2 µg/mL (S/N > 3)High sensitivity achieved due to sharp, symmetrical peak shape.
Limit of Quantitation (LOQ) 0.8 µg/mL (S/N > 10)Reliable lower bound for accurate quantification.
Method Precision %RSD = 0.6% (n=6 preparations)Demonstrates high repeatability of the extraction and injection process.
Accuracy (Recovery) 99.2% - 101.1% across 3 levelsConfirms the absence of matrix interference and complete elution.

Sources

Application

Application Note: LC-MS/MS Bioanalytical Protocol for the Quantification of (3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine in Human Plasma

Executive Summary & Rationale In preclinical drug development and pharmacokinetic (PK) profiling, the precise quantification of basic amine-containing compounds in complex biological matrices is a notorious analytical ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

In preclinical drug development and pharmacokinetic (PK) profiling, the precise quantification of basic amine-containing compounds in complex biological matrices is a notorious analytical challenge. (3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine (CAS: 799256-20-5) is a synthetic secondary amine featuring a phenyl ring, a pyridine moiety, and an ethoxypropyl chain.

When analyzing basic amines in human plasma, scientists frequently encounter severe peak tailing due to secondary interactions with residual silanols on silica-based stationary phases, as well as profound ion suppression from endogenous phospholipids during electrospray ionization (ESI)[1]. This application note details a highly robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol. By leveraging Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) and optimized reversed-phase chromatography, this method ensures high recovery, circumvents matrix effects, and provides high-throughput compatibility for rigorous bioanalysis.

Physicochemical Properties & Methodological Causality

Understanding the analyte's physicochemical properties is the foundation of a self-validating analytical method. The presence of two basic nitrogen atoms dictates our extraction and chromatographic strategy.

Table 1: Physicochemical Properties of the Target Analyte
PropertyValue / Description
Chemical Name 3-Ethoxy-N-(phenyl(pyridin-2-yl)methyl)propan-1-amine
CAS Number 799256-20-5
Molecular Formula C₁₇H₂₂N₂O
Exact Mass 270.17 g/mol
Precursor Ion [M+H]⁺ m/z 271.2
Predicted pKa (Amine) ~9.5 (Cationic at physiological pH)
Predicted pKa (Pyridine) ~5.2

Causality of Experimental Choices:

  • Extraction via MCX SPE: At an acidic pH (e.g., in 2% Formic Acid), both the secondary amine and the pyridine nitrogen are heavily protonated, yielding a dicationic species. This allows the compound to form strong ionic bonds with the sulfonic acid groups on the MCX sorbent. Because the interaction is ionic rather than purely hydrophobic, we can employ an aggressive 100% methanol wash step. This completely strips away neutral lipids and ion-suppressing phospholipids without eluting the target analyte [2].

  • Chromatographic Mitigation of Peak Tailing: Basic amines are notorious for peak tailing on standard C18 columns. By utilizing a Biphenyl stationary phase, we leverage orthogonal π−π interactions with the analyte's phenyl and pyridine rings, improving retention and peak symmetry. An acidic mobile phase ensures the analyte remains protonated for optimal ESI+ sensitivity [3].

Experimental Workflow

Workflow A Human Plasma (50 µL) B Protein Precipitation (2% FA in Water) A->B C Mixed-Mode SPE (Oasis MCX) B->C D Elution (5% NH4OH in MeOH) C->D E Evaporation & Reconstitution D->E F LC-MS/MS (ESI+, MRM) E->F

Workflow for the MCX SPE and LC-MS/MS bioanalysis of the target amine in human plasma.

Materials and Reagents

  • Analyte: (3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine (Purity 98%).

  • Internal Standard (IS): Stable isotope-labeled analog (e.g., Analyte-d5) or a structural analog.

  • Matrix: Human Plasma (K₂EDTA).

  • Reagents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), and Ammonium Hydroxide (NH₄OH).

  • Consumables: Oasis MCX 96-well plate (30 µm, 30 mg/well) or equivalent.

Step-by-Step Sample Preparation (MCX SPE)

Self-Validating Design: Direct loading of plasma onto SPE beds can cause clogging and poor recovery due to protein binding. This protocol incorporates an upstream protein precipitation and acidification step to disrupt protein-drug binding and ensure the analyte is in the correct ionization state prior to SPE loading.

  • Aliquoting: Transfer 50 µL of human plasma (blank, calibration standards, QC, or unknown samples) into a 96-well collection plate.

  • Internal Standard Addition: Add 10 µL of IS working solution (100 ng/mL) to all wells except double blanks. Vortex for 30 seconds.

  • Protein Precipitation & Acidification: Add 200 µL of 2% Formic Acid in Water. Vortex for 1 minute. Centrifuge at 4000 × g for 5 minutes at 4°C.

  • SPE Conditioning: Condition the MCX 96-well plate with 1 mL of MeOH, followed by 1 mL of Water. Apply low vacuum.

  • Sample Loading: Load the supernatant from Step 3 onto the conditioned MCX plate. Allow it to pass through via gravity or low vacuum (1-2 mL/min).

  • Washing (Critical Step):

    • Wash 1: 1 mL of 2% Formic Acid in Water (Removes highly polar endogenous interferences).

    • Wash 2: 1 mL of 100% Methanol (Removes neutral lipids and phospholipids).

  • Elution: Elute the analyte and IS with 2 × 500 µL of 5% Ammonium Hydroxide in Methanol. (The high pH neutralizes the basic amine, breaking the ionic interaction with the sorbent).

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A / Mobile Phase B (80:20, v/v). Vortex and transfer to autosampler vials.

Chromatographic and Mass Spectrometric Conditions

Liquid Chromatography Parameters
  • Analytical Column: Phenomenex Kinetex Biphenyl (50 × 2.1 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 2.5 min: 5% to 95% B (Linear gradient)

    • 2.5 - 3.5 min: 95% B (Column wash)

    • 3.5 - 3.6 min: 95% to 5% B

    • 3.6 - 5.0 min: 5% B (Equilibration)

Mass Spectrometry Parameters (Positive ESI)

Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The primary fragmentation pathway involves the cleavage of the ethoxypropylamine moiety, yielding a highly stable phenyl-pyridin-2-yl-methyl carbocation (m/z 168.1).

Table 2: MRM Transitions and Collision Energies
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
Target Compound 271.2168.1503025Quantifier
Target Compound 271.290.1503040Qualifier
Internal Standard [IS Precursor][IS Product]503025IS Quantifier

Method Validation Parameters

The method must be validated according to current FDA/EMA bioanalytical method validation guidelines to ensure absolute trustworthiness of the generated PK data [1].

Table 3: Representative Validation Targets
ParameterAcceptance CriteriaExpected Performance with MCX Protocol
Linearity 0.99 (1 - 1000 ng/mL)R² > 0.995
Intra/Inter-day Precision CV 15% ( 20% at LLOQ)CV < 8% across all QC levels
Accuracy 85% - 115% of nominal concentration92% - 108%
Matrix Effect IS-normalized Matrix Factor: 0.85 - 1.15~0.95 (Minimal ion suppression)
Extraction Recovery Consistent and reproducible across QCs> 85%

Pharmacokinetic & Metabolic Considerations

Understanding the metabolic fate of the compound is crucial for avoiding isobaric interferences during LC-MS/MS analysis. The ethoxypropyl chain and pyridine ring are prime targets for hepatic Cytochrome P450 (CYP) and Flavin-containing monooxygenase (FMO) enzymes. If metabolites co-elute and undergo in-source fragmentation back to the parent mass, it will artificially inflate the quantification data [3].

Metabolism Parent (3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine (Parent Drug) M1 O-Deethylation (Alcohol Metabolite) Parent->M1 CYP450 M2 N-Dealkylation (Primary Amine) Parent->M2 CYP450 M3 Pyridine N-Oxidation (N-Oxide) Parent->M3 FMO / CYP450

Predicted CYP450-mediated Phase I metabolic pathways of the target compound.

Troubleshooting Guide

  • Issue: Severe Peak Tailing.

    • Causality: Secondary interactions with unendcapped silanols on the stationary phase.

    • Solution: Ensure the mobile phase pH is strictly < 3.0 (verify Formic Acid concentration). If the issue persists, switch to a Charged Surface Hybrid (CSH) column which utilizes a low-level positive surface charge to repel basic amines.

  • Issue: High Matrix Suppression at the Retention Time.

    • Causality: Co-elution of endogenous plasma phospholipids.

    • Solution: Verify the 100% Methanol wash step during the MCX SPE workflow. Phospholipids must be completely removed before the basic elution step [2].

  • Issue: Carryover in Blank Injections.

    • Causality: Basic amines adhering to the metallic surfaces of autosampler needles or rotor seals.

    • Solution: Implement a strong autosampler wash solvent containing a mixture of ACN/MeOH/Water/Formic Acid (e.g., 40:40:20:0.1) and a weak wash of 10% MeOH in Water.

References

  • Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications . PMC. 1

  • In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines . Analytical Chemistry - ACS Publications.2

  • Simultaneous separation and detection of nine kynurenine pathway metabolites by reversed-phase liquid chromatography-mass spectrometry . UTSA / Aimin Liu. 3

Sources

Method

Application Note: In Vivo Dosing Protocols and Vehicle Optimization for (3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine

Target Audience: Pharmacokineticists, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Advanced Preclinical Methodology & Protocol Guide Executive Summary & Physicochemical Rationale...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Pharmacokineticists, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Advanced Preclinical Methodology & Protocol Guide

Executive Summary & Physicochemical Rationale

(3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine (CAS: 799256-20-5) is a specialized biochemical compound utilized in advanced proteomics and drug discovery research[1]. Structurally, it belongs to the pyridine-2-methylamine class, a pharmacophore frequently investigated for potent biological activities, including MmpL3 inhibition and CNS-targeted receptor modulation[2].

The Causality of Vehicle Selection: Designing an in vivo dosing strategy for this compound requires overcoming specific physicochemical hurdles. The molecule features a secondary aliphatic amine (pKa ~9.5) and a pyridine ring (pKa ~5.2). While the aliphatic amine is protonated at physiological pH (7.4), the substantial hydrophobic bulk of the phenyl, pyridine, and ethoxypropyl groups drives a high LogD (lipophilicity). Consequently, the free base behaves as a "grease-ball" molecule—exhibiting dissolution rate-limited absorption characteristic of BCS Class II/IV compounds[3].

To prevent in vivo precipitation upon intravenous (IV) injection, the formulation must employ micellar solubilization (e.g., using non-ionic surfactants). Conversely, for per os (PO) administration, maintaining the drug in a thermodynamically stable suspension or a lipid-based delivery system is critical to bypass the harsh pH gradients of the gastrointestinal tract and ensure consistent bioavailability[4].

Quantitative Formulation Matrices

The following table summarizes the validated vehicle compositions optimized for thermodynamic stability and tolerability in rodent models (mice/rats).

RouteTarget ConcentrationVehicle Composition (% v/v)Causality / Mechanism of ActionMax Dosing Volume (Mouse)
IV 1.0 - 2.0 mg/mL5% DMSO + 10% Solutol HS15 + 85% SalineDMSO disrupts crystal lattice; Solutol forms micelles to trap the lipophilic core, preventing precipitation in blood.5 mL/kg
PO 5.0 - 10.0 mg/mL0.5% Methylcellulose (MC) + 0.2% Tween 80 in H₂OTween 80 reduces surface tension for particle wetting; MC increases viscosity to prevent sedimentation.10 mL/kg
IP 2.0 - 5.0 mg/mL5% DMSO + 5% Tween 80 + 90% SalineBalances solubility with peritoneal tolerability; avoids high surfactant loads that cause local inflammation.10 mL/kg

Self-Validating Formulation Protocols

To ensure scientific integrity, these protocols are designed as self-validating systems . You must not proceed to in vivo dosing unless the Quality Control (QC) checkpoints are met.

Protocol A: Intravenous (IV) Micellar Solution

Objective: Achieve a clear, thermodynamically stable 1 mg/mL solution.

  • Weighing: Accurately weigh 10 mg of (3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine free base into a sterile glass vial.

  • Primary Solubilization: Add 0.5 mL of 100% Dimethyl Sulfoxide (DMSO). Vortex for 60 seconds until completely dissolved. Causality: DMSO is required first to break the intermolecular forces of the solid crystal.

  • Surfactant Encapsulation: Add 1.0 mL of Solutol HS15 (pre-warmed to 37°C to liquefy). Vortex vigorously for 2 minutes. Causality: Adding the surfactant before the aqueous phase coats the dissolved drug molecules, pre-forming the micellar structures.

  • Aqueous Dilution: Dropwise, add 8.5 mL of sterile 0.9% Saline while continuously stirring at 500 RPM.

  • Self-Validation Checkpoint (QC):

    • Visual: The solution must be optically clear.

    • Centrifugation: Centrifuge a 200 µL aliquot at 10,000 x g for 5 minutes.

    • Analytical: Analyze the supernatant via HPLC-UV. If the concentration is <95% of the theoretical yield, microscopic precipitation has occurred. Do not dose. Adjust surfactant ratio and repeat.

Protocol B: Oral (PO) Homogeneous Suspension

Objective: Achieve a uniform 5 mg/mL suspension for gastric gavage.

  • Wetting: Weigh 50 mg of the compound into a mortar. Add 20 µL of Tween 80 directly to the powder. Triturate gently with a pestle to form a uniform paste. Causality: Wetting the hydrophobic powder prevents it from floating on the aqueous surface.

  • Suspending: Gradually add 10 mL of 0.5% Methylcellulose (in sterile water) in 1 mL increments, triturating continuously to ensure a homogenous dispersion.

  • Homogenization: Transfer to a vial and sonicate in a water bath for 10 minutes to break down agglomerates.

  • Self-Validation Checkpoint (QC):

    • Dispersion: Let the vial sit for 30 minutes. If rapid sedimentation occurs, the particle size is too large. Re-sonicate or utilize a bead mill.

    • Dose Uniformity: Sample 50 µL from the top, middle, and bottom of the vial. Extract with acetonitrile and quantify via LC-MS. Variance must be <5% across all layers.

In Vivo Pharmacokinetic (PK) Workflow

Once the formulations pass QC, execute the PK study using the following self-validating workflow.

Study Design Matrix (Species: Male C57BL/6 Mice, n=3 per timepoint)

GroupRouteDose (mg/kg)VehicleBlood Sampling Timepoints (Hours)
1IV5.0DMSO/Solutol/Saline0.083, 0.25, 0.5, 1, 2, 4, 8, 24
2PO25.0MC/Tween 800.25, 0.5, 1, 2, 4, 8, 12, 24

Step-by-Step Execution:

  • Acclimation & Fasting: Fast PO group mice for 12 hours prior to dosing to eliminate food-effect variability on lipid-based absorption[3]. IV group mice may remain fed.

  • Administration:

    • IV: Inject via the lateral tail vein. Validation: Immediate visual confirmation of vein clearing without subcutaneous blanching.

    • PO: Administer via oral gavage using a bulb-tipped gastric needle.

  • Sampling: Collect 50 µL of blood via submandibular bleed into K2EDTA tubes.

  • Processing: Centrifuge at 3,000 x g for 10 minutes at 4°C to separate plasma. Store at -80°C until LC-MS/MS analysis.

  • System Validation Checkpoint: The 5-minute (0.083h) IV timepoint serves as the absolute baseline for Volume of Distribution ( Vd​ ) and initial concentration ( C0​ ). If this value is anomalously low, it indicates dosing failure (e.g., extravasation) rather than rapid clearance, invalidating that specific animal.

Systemic Routing & Metabolic Visualization

The following diagram illustrates the predicted in vivo absorption, distribution, metabolism, and excretion (ADME) pathways for pyridine-2-methylamine derivatives.

ADME_Pathway PO PO Administration (Lipid/MC Vehicle) GI GI Tract Absorption (pH-Dependent) PO->GI Dissolution IV IV Administration (DMSO/Solutol) Plasma Systemic Circulation (Free & Bound Drug) IV->Plasma 100% Bioavailability GI->Plasma Portal Vein Tissue Tissue Distribution (High Vd, CNS Penetrant) Plasma->Tissue Equilibration Liver Hepatic Metabolism (CYP450 Oxidation) Plasma->Liver Clearance Excretion Renal & Biliary Excretion Liver->Excretion Metabolites

Fig 1. ADME workflow and metabolic routing of pyridine-2-methylamine derivatives in vivo.

Sources

Application

NMR spectroscopy characterization of (3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine

An Application Guide to the Complete NMR Spectroscopic Characterization of (3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine Authored by: A Senior Application Scientist Abstract This comprehensive application note pro...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Complete NMR Spectroscopic Characterization of (3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed guide for the structural elucidation of (3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine using Nuclear Magnetic Resonance (NMR) spectroscopy. The molecule presents several key structural features—a stereocenter, aromatic systems, and flexible alkyl chains—that make it an excellent model for demonstrating a multi-faceted NMR analysis workflow. This guide moves beyond a simple listing of procedures to explain the underlying scientific rationale for experimental choices, ensuring a robust and self-validating approach. We will cover protocols from optimal sample preparation to the acquisition and interpretation of advanced two-dimensional (2D) NMR experiments, including COSY, HSQC, HMBC, and NOESY/ROESY. The methodologies and analytical strategies detailed herein are designed for researchers, scientists, and drug development professionals seeking to perform a thorough and accurate characterization of complex small molecules.

Introduction and Structural Overview

(3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine is a chiral secondary amine containing distinct molecular fragments: a phenyl ring, a pyridine ring, a propyl chain, and an ethoxy group. The central chiral carbon, bonded to the phenyl ring, the pyridine ring, a hydrogen, and the amine nitrogen, is a critical feature. Its presence renders the adjacent methylene protons on the propyl chain diastereotopic, a phenomenon that is directly observable in the ¹H NMR spectrum.[1]

The primary objective of this guide is to establish an unambiguous assignment of all ¹H and ¹³C NMR signals and to confirm the connectivity of the molecular fragments through a logical series of NMR experiments. This process is fundamental in drug discovery and development for confirming molecular identity, assessing purity, and understanding conformational properties.

The Strategic Workflow for Structural Elucidation

A successful NMR characterization relies on a systematic approach. The workflow begins with meticulous sample preparation, followed by the acquisition of standard 1D spectra, and culminates in a suite of 2D experiments to assemble the complete structural puzzle.

NMR_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Structure Elucidation SamplePrep Sample Preparation (5-10 mg in 0.6 mL CDCl3 + TMS) H1_NMR 1D ¹H NMR (Initial Overview) SamplePrep->H1_NMR C13_NMR 1D ¹³C NMR (Carbon Framework) H1_NMR->C13_NMR Fragments Identify Spin Systems (Aromatic, Alkyl) H1_NMR->Fragments COSY 2D COSY (¹H-¹H Connectivity) C13_NMR->COSY HSQC 2D HSQC (Direct ¹H-¹³C Correlation) COSY->HSQC COSY->Fragments HMBC 2D HMBC (Long-Range ¹H-¹³C Correlation) HSQC->HMBC Connect Connect Fragments (via HMBC) HSQC->Connect NOESY 2D NOESY/ROESY (Through-Space Proximity) HMBC->NOESY HMBC->Connect Stereo Confirm Spatial Proximity (via NOESY/ROESY) NOESY->Stereo Final Final Structure Assignment Fragments->Final Connect->Final Stereo->Final

Caption: Strategic workflow for NMR characterization.

Experimental Protocols

Sample Preparation: The Foundation of Quality Data

The quality of NMR data is directly dependent on proper sample preparation.[2] A homogeneous solution free of particulate matter is essential to achieve good magnetic field homogeneity (shimming) and thus high-resolution spectra.[3][4]

Protocol:

  • Weighing the Sample: Accurately weigh 5-10 mg of (3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine for ¹H and 2D NMR experiments. For a dedicated ¹³C NMR spectrum, a higher concentration of 20-30 mg is recommended due to the lower natural abundance of the ¹³C isotope.[2][3][5]

  • Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent first choice as it dissolves a wide range of organic compounds and is easily evaporated for sample recovery.[6][7] Use approximately 0.6-0.7 mL of CDCl₃ from a reputable supplier to ensure high isotopic purity.[8][9]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solvent. TMS is chemically inert, volatile, and its 12 equivalent protons produce a single sharp signal defined as 0.00 ppm, serving as the universal internal reference for ¹H NMR in organic solvents.[10][11][12][13] While referencing to the residual solvent peak is common, using TMS provides more accurate and consistent chemical shifts.[14]

  • Dissolution and Transfer: Dissolve the sample in a clean, dry vial before transferring the solution into a high-quality 5 mm NMR tube using a Pasteur pipette.[4] To avoid interference from solid particles, it is best practice to filter the solution through a small cotton or glass wool plug placed in the pipette.[5]

  • Final Steps: Ensure the sample height in the NMR tube is between 4 and 5 cm.[2][5] Cap the tube securely, wipe the outside with a lint-free tissue, and place it in the spectrometer's spinner turbine.

NMR Data Acquisition

All spectra should be acquired on a spectrometer operating at 400 MHz or higher to ensure adequate signal dispersion.

  • 1D ¹H NMR: This is the initial survey experiment. A standard pulse program is used to obtain information on chemical shifts, signal integrals (proton count), and scalar coupling (multiplicity).

  • 1D ¹³C NMR: This experiment identifies all unique carbon environments. A proton-decoupled sequence is standard, resulting in a spectrum of singlets. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • 2D COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are scalar-coupled to each other, typically over two or three bonds.[15] It is invaluable for tracing out the connectivity within isolated spin systems, such as the propyl and ethoxy chains.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to (¹JCH).[15] It provides a direct link between the ¹H and ¹³C spectra.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for structure elucidation. It reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds, ⁿJCH).[15][16][17][18][19] This is the key experiment for connecting the individual molecular fragments, especially across quaternary carbons or heteroatoms like nitrogen.

  • 2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments detect correlations between protons that are close in space (< 5 Å), irrespective of through-bond connectivity.[20][21] For small to medium-sized molecules, ROESY can be more reliable as the NOE signal can be zero for molecules of a certain size, a phenomenon that ROESY avoids.[22][23] This experiment helps to confirm the three-dimensional arrangement of the molecule's fragments.

Data Analysis and Spectral Interpretation

For data processing and analysis, software such as Mnova or TopSpin is recommended.[24][25]

Predicted ¹H NMR Spectrum
  • Aromatic Region (δ ~7.0-8.6 ppm): Expect nine protons in this region. The five protons of the phenyl group will appear as a complex multiplet. The four protons of the 2-substituted pyridine ring will show characteristic splitting patterns and downfield shifts, particularly the proton at the 6-position (adjacent to the nitrogen), which is expected to be the most downfield.

  • Methine Proton (-CH(Ph)(Py), δ ~4.5-5.0 ppm): This single proton is at the chiral center, attached to two aromatic rings and the nitrogen atom (via the CH-N bond). It is expected to be a singlet or a finely split multiplet and will be significantly downfield due to the deshielding effects of the adjacent functionalities.

  • Ethoxy Group (-OCH₂CH₃, δ ~3.5 ppm and ~1.2 ppm): The methylene protons (-OCH₂-) will appear as a quartet coupled to the methyl protons. The methyl protons (-CH₃) will appear as a triplet coupled to the methylene protons.

  • Propyl Chain and Amine (-N-CH₂CH₂CH₂-O-):

    • -N-CH₂- (δ ~2.5-3.0 ppm): These protons are adjacent to the chiral center and are therefore diastereotopic. They will appear as two separate multiplets, each integrating to one proton. They will show coupling to each other (geminal coupling) and to the adjacent CH₂ group.

    • -CH₂- (middle, δ ~1.7-2.0 ppm): This central methylene group will appear as a multiplet due to coupling with the two adjacent CH₂ groups.

    • -CH₂-O- (δ ~3.4-3.7 ppm): These protons are adjacent to the oxygen atom and will be shifted downfield, appearing as a triplet.

  • Amine Proton (NH, variable): The chemical shift of the N-H proton is highly variable and concentration-dependent; the signal is often broad and may not show clear coupling.[26]

Predicted ¹³C NMR Spectrum
  • Aromatic Region (δ ~120-160 ppm): Expect 11 signals corresponding to the 11 unique aromatic carbons of the phenyl and pyridine rings. The carbon of the pyridine ring attached to the nitrogen (C2) will be significantly downfield.[27]

  • Methine Carbon (-CH(Ph)(Py), δ ~65-75 ppm): This carbon at the chiral center will appear in the aliphatic region but shifted downfield due to its attachment to the nitrogen and two aromatic rings.

  • Alkyl Carbons (δ ~15-70 ppm): The five carbons of the ethoxy-propyl chain will appear in this region. The carbons attached to heteroatoms (-CH₂-N- and -CH₂-O-) will be the most downfield in this group, typically in the δ 40-70 ppm range.[26]

Assembling the Structure with 2D NMR
  • COSY: Confirm the through-bond connectivities within the ethoxy group (OCH₂ to CH₃) and the propyl chain (-N-CH₂ to -CH₂ to -CH₂-O-). It will also show correlations between adjacent protons on the aromatic rings.

  • HSQC: Assign each proton to its directly attached carbon. This allows the carbon skeleton to be mapped out based on the proton assignments.

  • HMBC: This is the crucial final step. Look for key long-range correlations to piece the fragments together:

    • From the methine proton to carbons in both the phenyl and pyridine rings .

    • From the methine proton to the -N-CH₂- carbon of the propyl chain.

    • From the -N-CH₂- protons to the methine carbon .

    • From the -CH₂-O- protons of the propyl chain to the -OCH₂- carbon of the ethoxy group (and vice-versa).

  • NOESY/ROESY: Confirm spatial proximities. For example, a correlation between the methine proton and the ortho-protons of the phenyl and pyridine rings, as well as the -N-CH₂- protons of the propyl chain, would be expected.

Summary of Expected NMR Data

The following table summarizes the anticipated NMR data for the target molecule in CDCl₃. Exact chemical shifts may vary based on concentration and spectrometer frequency.

GroupAssignment¹H δ (ppm)Multiplicity¹³C δ (ppm)Key HMBC Correlations
PyridineH-6~8.5-8.6d~149C-2, C-4, Methine-C
PyridineH-3, H-4, H-5~7.1-7.8m~122-137Adjacent ring C's
PhenylH-ortho, meta, para~7.2-7.4m~127-140Adjacent ring C's, Methine-C
Methine-C H(Ph)(Py)~4.5-5.0s or t~65-75Py-C's, Ph-C's, N-C H₂
PropylN-C H₂- (diastereotopic)~2.5-3.02 x m~45-50Methine-C, middle C H₂
Propyl-CH₂-C H₂-CH₂-~1.7-2.0m~25-30N-C H₂, C H₂-O
Propyl-C H₂-O-~3.4-3.7t~68-72Middle C H₂, Ethoxy O-C H₂
Ethoxy-O-C H₂-CH₃~3.5q~65-70Propyl C H₂-O, Ethoxy C H₃
Ethoxy-CH₂-C H₃~1.2t~15Ethoxy O-C H₂
AmineNH variablebroad sN/AMethine-C, N-C H₂

Conclusion

By employing a systematic workflow combining 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY/ROESY) NMR spectroscopy, a complete and unambiguous structural characterization of (3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine can be achieved. This application note provides the necessary protocols and analytical logic to guide researchers through the process, emphasizing the importance of careful sample preparation and the power of multi-dimensional correlation experiments in elucidating complex molecular architectures. The principles described here are broadly applicable to the structural analysis of a wide variety of small molecules in academic and industrial research.

References

  • Mestrelab Research. (n.d.). Mnova NMR Software for 1D and 2D NMR Data. Retrieved from [Link]

  • Gillard, D., et al. (2018). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines.
  • JEOL Ltd. (n.d.). NMR Software | Products. Retrieved from [Link]

  • C-CART. (n.d.). GOOD LAB PRACTICE-NMR. Concordia University. Retrieved from [Link]

  • University of Ottawa. (2016, March 14). Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy? Stack Exchange. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • American Chemical Society. (2021, March 29). Tetramethylsilane. Retrieved from [Link]

  • Defense Technical Information Center. (1983). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC.
  • Lorigan, G. A. (2023).
  • NMRium. (n.d.). The next-generation NMR software. Retrieved from [Link]

  • News-Medical.Net. (2023, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

  • University of Arizona. (n.d.). How to make an NMR sample. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Software for Advanced Processing | NMR Workbook Suite. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Deuterated Standards and Solvents for NMR. Retrieved from [Link]

  • University of Delaware. (n.d.). NMR Data Processing Software. Retrieved from [Link]

  • UCSD SSPPS NMR Facility. (2015, April 7). NOESY and ROESY. Retrieved from [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques.
  • Tanimoto, H., et al. (2016). Detection of enantiomers of chiral primary amines by 1H NMR analysis via enamine formation with an enantiopure γ-trifluoromethyl-β-keto ester. Tetrahedron Letters.
  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Tosoh Analysis and Research Center Co., Ltd. (2024, January 11). NMR Application Examples - Introduction to Solution NMR Measurement Methods ① NOESY. Retrieved from [Link]

  • DNP Scientific Analysis Center, Inc. (n.d.). HMBC Spectra in NMR. Retrieved from [Link]

  • Fraga-Corral, M., et al. (2020). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents.
  • Thomas, St., et al. (2002). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
  • Smith, N. E., et al. (2022). TMS is Superior to Residual CHCl3 for Use as the Internal Reference for Routine 1H NMR Spectra Recorded in CDCl3. The Journal of Organic Chemistry.
  • Macura, S., et al. (1981). 13C NMR Chemical Shifts of Diamagnetic Pyridine Complexes of Silver(I), Zinc(II), and Cadmium(II). Inorganic Chemistry.
  • Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Retrieved from [Link]

  • OMICS International. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]

  • University of Maryland, Baltimore County. (n.d.). MRRC Structure Elucidation Notes. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

  • Nanalysis. (2021, July 12). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Retrieved from [Link]

  • Moser, A. (2009, October 2). Stereochemistry Information from NOESY/ROESY data … Part 2. ACD/Labs. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). NMR spectroscopy of small molecules in solution. In Nuclear Magnetic Resonance (Vol. 51).
  • Wikipedia. (n.d.). Tetramethylsilane. Retrieved from [Link]

  • ResearchGate. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]

  • Moser, A. (2026, February 26). Stereochemistry Information from NOESY/ROESY data … Part 1. ACD/Labs. Retrieved from [Link]

  • University of Florida. (2020, September 19).
  • ResearchGate. (n.d.). Recent developments in HMBC studies. Retrieved from [Link]

  • CORE. (2012, June 26). Specificity of N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides. Retrieved from [Link]

  • Bruker. (n.d.).
  • Abraham, R. J., et al. (2007).
  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • University of Cambridge. (n.d.). Chemical shifts. Retrieved from [Link]

  • Li, H., et al. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry.
  • D'Amico, F., et al. (2019).
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Sources

Method

Application Notes &amp; Protocols: (3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine as a Versatile N,N-Bidentate Ligand for Palladium-Catalyzed Cross-Coupling Reactions

For: Researchers, scientists, and drug development professionals. Introduction: Unveiling the Potential of (3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine The quest for efficient, selective, and robust catalysts is...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Potential of (3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine

The quest for efficient, selective, and robust catalysts is a cornerstone of modern organic synthesis and drug development. The electronic and steric properties of ligands coordinating to a transition metal center are paramount in dictating the outcome of a catalytic transformation. Bidentate nitrogen ligands, in particular, have garnered significant attention due to their strong coordination to metal centers, offering a balance of stability and reactivity.[1][2]

This document introduces (3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine as a promising N,N-bidentate ligand for transition metal catalysis. Its structure, featuring a pyridine ring and a secondary amine, provides two nitrogen donor atoms for chelation. The presence of a flexible ethoxy-propyl chain and a phenyl group allows for potential modulation of the ligand's steric and electronic environment. While direct catalytic applications of this specific ligand are not yet extensively documented, its structural motifs are present in ligands known to be effective in a variety of catalytic processes, including cross-coupling reactions.[3][4]

These application notes will provide a comprehensive guide to the synthesis, characterization, and a proposed application of (3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation in medicinal chemistry and materials science.

Ligand Synthesis and Characterization

The synthesis of (3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine can be achieved through a straightforward reductive amination procedure. This common and high-yielding reaction involves the condensation of a ketone with an amine to form an imine, which is then reduced in situ to the desired amine.

Proposed Synthetic Pathway

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 2-Benzoylpyridine 2-Benzoylpyridine Reaction_Mixture 2-Benzoylpyridine->Reaction_Mixture + 3-Ethoxypropan-1-amine 3-Ethoxypropan-1-amine 3-Ethoxypropan-1-amine->Reaction_Mixture + Reducing_Agent Sodium Triacetoxyborohydride (STAB) Reducing_Agent->Reaction_Mixture Solvent 1,2-Dichloroethane (DCE) Solvent->Reaction_Mixture Temperature Room Temperature Temperature->Reaction_Mixture Ligand (3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine Reaction_Mixture->Ligand Reductive Amination

Caption: Proposed synthesis of the target ligand via reductive amination.

Detailed Experimental Protocol: Synthesis of (3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine
  • Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-benzoylpyridine (1.0 eq) and anhydrous 1,2-dichloroethane (DCE) (0.2 M).

  • Addition of Amine: Add 3-ethoxypropan-1-amine (1.2 eq) to the solution and stir for 30 minutes at room temperature.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. Note: The reaction may be mildly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ligand.

Characterization

The structure and purity of the synthesized ligand should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify characteristic functional groups.

Application in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C(sp²)-C(sp²) bonds. The efficiency of this reaction is highly dependent on the choice of ligand, which influences the stability and reactivity of the palladium catalyst. Bidentate nitrogen ligands have been shown to be effective in promoting these couplings.[2]

Proposed Catalytic Cycle

Catalytic_Cycle Pd(0)L Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Pd(0)L->OxAdd Pd(II)L(Ar)(X) Pd(II)L(Ar)(X) OxAdd->Pd(II)L(Ar)(X) Transmetalation Transmetalation Pd(II)L(Ar)(X)->Transmetalation Pd(II)L(Ar)(Ar') Pd(II)L(Ar)(Ar') Transmetalation->Pd(II)L(Ar)(Ar') RedElim Reductive Elimination Pd(II)L(Ar)(Ar')->RedElim RedElim->Pd(0)L Catalyst Regeneration Product Ar-Ar' RedElim->Product Reactant1 Ar-X Reactant1->OxAdd Reactant2 Ar'-B(OR)₂ Reactant2->Transmetalation Base Base Base->Transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.

Protocol: In Situ Catalyst Formation and Cross-Coupling

This protocol describes the in situ formation of the palladium catalyst from a suitable precursor and the (3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine ligand, followed by its use in a model Suzuki-Miyaura reaction.

  • Catalyst Pre-formation (Optional but Recommended): In a flame-dried Schlenk tube under an inert atmosphere, dissolve Pd(OAc)₂ (1 mol%) and (3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine (1.1 mol%) in anhydrous toluene (0.1 M). Stir the mixture at 80 °C for 30 minutes. A color change is typically observed, indicating complex formation.

  • Reaction Setup: To a separate flame-dried Schlenk tube, add the aryl halide (1.0 eq), the boronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Addition of Catalyst and Solvent: To the tube containing the aryl halide, boronic acid, and base, add the pre-formed catalyst solution via cannula. Add additional solvent to achieve the desired reaction concentration (typically 0.1-0.5 M).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time (e.g., 2-24 hours).

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature and quench with water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Data Presentation: Hypothetical Catalyst Screening

The following table presents hypothetical data for the screening of the (3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine ligand in the Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid. This data is illustrative and based on typical results for similar N,N-bidentate ligands.

EntryPd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (1)1.1K₂CO₃Toluene801285
2Pd₂(dba)₃ (0.5)1.1K₃PO₄Dioxane100892
3PdCl₂(CH₃CN)₂ (1)1.1Cs₂CO₃THF651878
4Pd(OAc)₂ (0.5)0.55K₂CO₃Toluene1001295
5Pd(OAc)₂ (1)K₂CO₃Toluene8012<5

Experimental Workflow and Logic

The successful implementation of a catalytic reaction relies on a systematic workflow. The following diagram illustrates the key stages from ligand synthesis to final product analysis.

Workflow cluster_synthesis Synthesis & Characterization cluster_catalysis Catalytic Reaction cluster_analysis Product Analysis Ligand_Synthesis Ligand Synthesis Ligand_Purification Purification (Chromatography) Ligand_Synthesis->Ligand_Purification Ligand_Characterization Characterization (NMR, MS, FTIR) Ligand_Purification->Ligand_Characterization Catalyst_Formation In Situ Catalyst Formation (Pd Source + Ligand) Ligand_Characterization->Catalyst_Formation Reaction_Setup Reaction Setup (Substrates, Base, Solvent) Catalyst_Formation->Reaction_Setup Reaction_Execution Reaction Execution (Heating & Stirring) Reaction_Setup->Reaction_Execution Reaction_Monitoring Monitoring (TLC, GC-MS) Reaction_Execution->Reaction_Monitoring Workup_Extraction Work-up & Extraction Reaction_Monitoring->Workup_Extraction Product_Purification Purification (Chromatography/Recrystallization) Workup_Extraction->Product_Purification Product_Characterization Characterization & Yield Determination Product_Purification->Product_Characterization

Caption: Experimental workflow from ligand synthesis to product analysis.

The choice of palladium precursor, base, solvent, and temperature can significantly impact the reaction outcome. For instance, Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(0) precursors, while a variety of inorganic bases can be employed to facilitate the transmetalation step. The solvent choice is often dictated by the solubility of the reactants and the required reaction temperature.

Trustworthiness and Self-Validation

The protocols provided are designed to be self-validating. Consistent and reproducible results, when benchmarked against the hypothetical data, will indicate successful implementation. Key validation points include:

  • Ligand Purity: High purity of the ligand, as confirmed by NMR and MS, is crucial for consistent catalytic activity.

  • Reaction Reproducibility: Repeating the model reaction under identical conditions should yield similar results (±5% yield).

  • Control Experiments: Running the reaction without the ligand should result in significantly lower or no product formation, confirming the ligand's essential role.

Conclusion

(3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine presents itself as a structurally promising N,N-bidentate ligand for transition metal catalysis. While its full potential is yet to be explored, the protocols and insights provided in this guide, based on established principles of catalysis with analogous ligand systems, offer a solid foundation for its investigation in Suzuki-Miyaura cross-coupling and other important transformations. The modularity of its synthesis and the tunability of reaction conditions make it an attractive candidate for further research and development in academic and industrial settings.

References

  • Recent Advances in Catalysis Involving Bidentate N-Heterocyclic Carbene Ligands - PMC.

  • Bidentate [C,N] and Tridentate [C,N,S] Palladium Cyclometallated Complexes as Pre‐Catalysts in Cross‐Coupling Reactions.

  • Recent Advances in Catalysis Involving Bidentate N-Heterocyclic Carbene Ligands - MDPI.

  • Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction - PMC.

  • A mild, catalyst-free synthesis of 2-aminopyridines - PMC.

  • Redox Activity and Potentials of Bidentate N‐Ligands Commonly Applied in Nickel‐Catalyzed Cross‐Coupling Reactions | Request PDF - ResearchGate.

  • A Comparative Guide to P,N-Bidentate Ligands: Structure, Reactivity, and Catalytic Performance - Benchchem.

  • MICROREVIEW Catalytic Applications of Pyridine-Containing Macrocyclic Complexes - AIR Unimi.

  • Amino pyridine iron(II) complexes - NSF PAR.

  • N-Amino Pyridinium Salts in Organic Synthesis - PMC - NIH.

  • Electronic Effects of Bidentate P,N-Ligands on the Elementary Steps of Au(I)/Au(III) Reactions Relevant to Cross-Coupling Chemistry | Organic Letters - ACS Publications.

  • (3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine | SCBT - Santa Cruz Biotechnology.

  • (3-ETHOXY-PROPYL)-(PHENYL-PYRIDIN-2-YL-METHYL)-AMINE - NextSDS.

  • Eco-Friendly Catalyst Development: Bidentate Nitrogen Ligands in the Suzuki−Miyaura Reaction of Aryl Iodides and - American Chemical Society.

  • Bidentate [C,N] and Tridentate [C,N,S] Palladium Cyclometallated Complexes as Pre-Catalysts in Cross-Coupling Reactions - PubMed.

  • N,N- and N,O-Bidentate-Chelation-Assisted Alkenyl C–H Functionalization - PMC.

  • Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine - Google Patents.

Sources

Application

cell culture assay protocols involving (3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine

An in-depth guide to the cellular analysis of novel small molecules, using (3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine as a case study. Application Note & Protocol Guide Topic: A Methodological Framework for the...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the cellular analysis of novel small molecules, using (3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine as a case study.

Application Note & Protocol Guide

Topic: A Methodological Framework for the In Vitro Cellular Characterization of (3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine.

Audience: Researchers, scientists, and drug development professionals.

Preamble: Charting the Unknown

In modern drug discovery and chemical biology, researchers are often presented with novel molecular entities whose biological activities are entirely unknown. The compound (3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine, hereafter referred to as EPPMA, represents such a case—a structure with potential pharmacophoric features but lacking a published history of cellular effects.

This document provides a comprehensive, multi-phase strategic guide for the initial cell-based characterization of EPPMA. It is designed not as a rigid set of instructions, but as a logical workflow that begins with broad, foundational questions and progressively drills down into mechanistic detail. We will move from establishing basic cytotoxic and anti-proliferative potential to dissecting the specific molecular pathways it may modulate. The causality behind each experimental choice is explained, ensuring that the resulting data is robust, reproducible, and forms a self-validating dataset for go/no-go decisions in a research pipeline.

Phase 1: Foundational Analysis - Is the Compound Biologically Active?

The primary goal of this phase is to determine if EPPMA exerts any effect on cell viability and proliferation. A negative result here is as important as a positive one, as it informs whether to abandon the compound or explore it in non-cellular systems.

Critical Prerequisite: Compound Preparation & Solubility

Before any cell-based assay, the compound's handling characteristics must be rigorously established. An incorrectly prepared compound stock is a primary source of experimental irreproducibility.

Protocol: EPPMA Stock Solution Preparation & Validation

  • Purity Assessment: Obtain a Certificate of Analysis (CoA) from the supplier. If not available, consider analytical validation via LC-MS or NMR to confirm identity and purity (>95% is recommended).

  • Solubility Screening: Test the solubility of EPPMA in common, cell-culture compatible solvents.

    • Prepare a 100 mM solution in DMSO. Vortex thoroughly. If a clear solution is not achieved, sonicate for 10-15 minutes.

    • If insoluble in DMSO, test other organic solvents like ethanol. However, DMSO is the standard for primary screening due to its miscibility with aqueous media and relatively low toxicity at final concentrations.

    • Trustworthiness Check: Once a clear stock (e.g., 10 mM in 100% DMSO) is achieved, perform a serial dilution in your chosen cell culture medium (e.g., DMEM + 10% FBS). Visually inspect for precipitation at the highest planned working concentration. Precipitated compound is not bioavailable and will produce artifactual results.

  • Stock Aliquoting & Storage: Prepare single-use aliquots of the high-concentration stock solution (e.g., 10 mM) and store them at -80°C, protected from light. Avoid repeated freeze-thaw cycles.

Workflow for Initial Bioactivity Screening

This workflow is designed to efficiently determine the dose-dependent effect of EPPMA on cell health.

G cluster_prep Preparation cluster_assay Primary Assays cluster_analysis Data Analysis prep_compound Prepare & Validate EPPMA Stock Solution seed Seed Cells in 96-well Plates prep_compound->seed prep_cells Select & Culture Relevant Cell Lines prep_cells->seed treat Treat with EPPMA Dose-Response Curve seed->treat incubate Incubate for 24, 48, 72h treat->incubate viability Measure Viability (e.g., MTT Assay) incubate->viability prolif Measure Proliferation (e.g., BrdU Assay) incubate->prolif calc Calculate IC50 / GI50 from Dose-Response Curves viability->calc prolif->calc compare Compare Potency Across Cell Lines calc->compare decision Go / No-Go Decision for Mechanistic Studies compare->decision

Caption: Workflow for primary screening of EPPMA.

Protocol: Determining Cytotoxicity via MTT Assay

The MTT assay is a foundational, colorimetric method to measure cell metabolic activity, which serves as a proxy for cell viability.

Principle: The mitochondrial reductase enzymes present in viable, metabolically active cells cleave the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well for HeLa or A549 cells) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Expertise Insight: The seeding density is critical. Too few cells will result in a low signal, while too many will lead to overgrowth and contact inhibition, confounding the results. This must be optimized for each cell line.

  • Compound Treatment: Prepare a 2X working stock plate of EPPMA by performing serial dilutions in culture medium. A common starting range is a 10-point, 3-fold dilution series starting from 100 µM down to the low nanomolar range.

  • Remove the medium from the cells and add 100 µL of the EPPMA dilutions to the respective wells. Include "vehicle control" (e.g., 0.1% DMSO) and "no-cell" (media only) blank wells.

  • Incubation: Incubate the plate for the desired time points (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution in sterile PBS to each well. Incubate for 3-4 hours at 37°C.

    • Trustworthiness Check: During this incubation, visually confirm the formation of purple precipitates within the cells using a microscope. The intensity should be highest in the vehicle control wells.

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the average absorbance of the "no-cell" blank wells from all other readings.

  • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).

  • Plot % Viability versus the log of the EPPMA concentration and fit the data to a non-linear regression curve (sigmoidal, 4PL) to determine the IC50 value—the concentration at which 50% of cell viability is inhibited.

Hypothetical Data Summary: EPPMA Cytotoxicity Screen
Cell LineLineageEPPMA IC50 (µM) after 48hNotes
A549Lung Carcinoma5.2Moderate potency.
MCF-7Breast Carcinoma8.1Similar potency to A549.
HCT116Colon Carcinoma> 50Low to no cytotoxic effect.
MRC-5Normal Lung Fibroblast25.6Suggests some selectivity for cancer cells.

This table presents hypothetical data for illustrative purposes.

Phase 2: Mechanistic Investigation - How Does EPPMA Inhibit Cell Growth?

The data from Phase 1 suggests EPPMA is moderately cytotoxic with some selectivity. The next logical step is to determine the mechanism of cell death. Apoptosis (programmed cell death) is a common mechanism for anti-cancer agents and is a primary hypothesis to test.

Apoptotic Pathway & Key Markers

Apoptosis is a tightly regulated process involving the activation of a cascade of cysteine proteases called caspases. Initiator caspases (like caspase-8 and -9) activate executioner caspases (like caspase-3 and -7), which then cleave cellular substrates, leading to the morphological hallmarks of apoptosis.

G cluster_markers Measurable Apoptotic Markers EPPMA EPPMA Treatment Cell A549 Cell EPPMA->Cell Mito Mitochondrial Stress (Intrinsic Pathway) Cell->Mito Receptor Death Receptor Binding (Extrinsic Pathway) Cell->Receptor Casp9 Caspase-9 (Initiator) Mito->Casp9 activates Casp8 Caspase-8 (Initiator) Receptor->Casp8 activates Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 activates Casp8->Casp37 activates PS Phosphatidylserine (PS) Flipping (Annexin V) Casp37->PS leads to DNA_Frag DNA Fragmentation Casp37->DNA_Frag leads to

Caption: Key markers in the apoptotic signaling cascade.

Protocol: Measuring Apoptosis via Caspase-Glo® 3/7 Assay

This luminescent assay provides a sensitive measure of the activity of the key executioner caspases, caspase-3 and -7.

Principle: The assay reagent contains a proluminescent caspase-3/7 substrate (Z-DEVD-aminoluciferin). In the presence of active caspase-3/7, the substrate is cleaved, releasing aminoluciferin, which is then consumed by the luciferase enzyme to generate a "glow-type" luminescent signal that is proportional to caspase activity.

Methodology:

  • Cell Seeding & Treatment: Seed A549 cells in a white-walled, 96-well plate suitable for luminescence. Treat with EPPMA at concentrations around its IC50 value (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control. Include a positive control like Staurosporine (1 µM).

  • Incubation: Incubate for a shorter period than the cytotoxicity assay, as caspase activation precedes cell death. A 6, 12, or 24-hour time point is appropriate.

  • Assay Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation & Measurement: Mix briefly on a plate shaker. Incubate at room temperature for 1-2 hours, protected from light. Measure luminescence using a plate-reading luminometer.

Data Analysis:

  • Subtract the background luminescence from "no-cell" control wells.

  • Calculate the fold-change in caspase activity by dividing the signal from EPPMA-treated wells by the signal from vehicle-treated wells. A significant (e.g., >2-fold) increase in luminescence indicates the induction of apoptosis.

Protocol: Distinguishing Apoptosis from Necrosis via Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay provides a quantitative assessment of different cell populations.

Principle:

  • Annexin V: In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), it can identify early apoptotic cells.

  • Propidium Iodide (PI): PI is a fluorescent nuclear stain that is impermeant to live cells and early apoptotic cells with intact membranes. It can only enter late apoptotic or necrotic cells where membrane integrity is lost.

Methodology:

  • Cell Seeding & Treatment: Seed A549 cells in a 6-well plate and treat with EPPMA (e.g., at 1X and 2X the IC50 concentration) for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. To do this, collect the culture medium (containing floating cells), wash the plate with PBS, and then gently detach the adherent cells using Trypsin-EDTA. Combine the floating and adherent populations and centrifuge to pellet the cells.

    • Expertise Insight: It is crucial to collect the floating cells, as these are often the apoptotic population. Discarding them will lead to a significant underestimation of cell death.

  • Cell Staining:

    • Wash the cell pellet with cold PBS.

    • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each sample. Analyze immediately on a flow cytometer.

Data Analysis:

The data is visualized on a quadrant plot:

  • Lower-Left (Annexin V- / PI-): Live cells.

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

  • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

  • Upper-Left (Annexin V- / PI+): Necrotic cells (often due to mechanical damage).

Calculate the percentage of cells in each quadrant to quantify the apoptotic effect of EPPMA.

Conclusion & Future Directions

This guide outlines a systematic, two-phase approach to characterize the cellular activity of a novel compound, EPPMA. By first establishing a dose-dependent effect on cell viability and then investigating the underlying mechanism of action, researchers can build a robust data package.

If EPPMA is confirmed to induce apoptosis, future studies could involve:

  • Western Blot Analysis: To probe for the cleavage of PARP (a substrate of caspase-3) and the activation of specific initiator caspases (8 or 9) to distinguish between the extrinsic and intrinsic apoptotic pathways.

  • Target Deconvolution: Using chemoproteomics or other advanced methods to identify the direct protein target of EPPMA.

  • In Vivo Studies: Assessing the compound's efficacy and safety in animal models.

This structured methodology ensures that research efforts are logical, efficient, and yield high-quality, interpretable data essential for the advancement of novel chemical entities from the bench to potential clinical applications.

References

  • Title: Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Source: Journal of Immunological Methods. URL: [Link]

  • Title: Caspases: key players in apoptosis. Source: Cell Death & Differentiation. URL: [Link]

  • Title: Annexin V/Propidium Iodide (PI) Apoptosis Assay. Source: Bio-Rad Laboratories. URL: [Link]

Method

Application Note: Strategies for the Crystalline Isolation of (3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine

Abstract The isolation of active pharmaceutical ingredients (APIs) in a crystalline form is a critical step in drug development, ensuring high purity, stability, and consistent physicochemical properties. This guide prov...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The isolation of active pharmaceutical ingredients (APIs) in a crystalline form is a critical step in drug development, ensuring high purity, stability, and consistent physicochemical properties. This guide provides a detailed framework and actionable protocols for the crystallization of (3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine, a molecule featuring a tertiary amine, an ether linkage, and multiple aromatic systems. Due to the absence of specific crystallization data for this compound, this document establishes a foundational approach based on first principles of crystallization science and proven techniques for analogous amine-containing APIs. We explore cooling, anti-solvent, and reactive crystallization methods, offering comprehensive, step-by-step protocols. The causality behind solvent selection, operational parameters, and troubleshooting is emphasized to empower researchers in developing a robust and reproducible isolation process.

Introduction: The Criticality of Crystallization

Crystallization is the primary purification and particle engineering process in the pharmaceutical industry.[1] It transforms a crude, often amorphous or oily, product into a highly ordered solid state. A successful crystallization process is paramount as it directly influences the final drug substance's critical quality attributes (CQAs), including:

  • Purity: Effectively removes process-related impurities and residual solvents.[2][3]

  • Stability: The crystalline form is typically the most thermodynamically stable solid state, enhancing shelf-life.

  • Bioavailability: Properties like particle size and crystal form affect dissolution rates and, consequently, how the drug is absorbed by the body.[1]

  • Manufacturability: Consistent crystal habit and size distribution are crucial for downstream processing, such as filtration, drying, and formulation.[4]

The target molecule, (3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine, possesses structural features that present both opportunities and challenges for crystallization. Its tertiary amine and pyridine nitrogen atoms are potential sites for hydrogen bonding, while the phenyl and ethoxy-propyl groups introduce conformational flexibility and regions of varying polarity.[5] These characteristics demand a systematic and knowledgeable approach to developing an effective crystallization protocol.

Foundational Principles of Crystallization

A robust crystallization process is built upon the manipulation of a compound's solubility to achieve a state of supersaturation—the primary driving force for both nucleation and crystal growth.[1]

  • Solubility: The maximum amount of a solute that can dissolve in a solvent at a given temperature. This is dictated by the principle of "like dissolves like," where polar compounds are more soluble in polar solvents and non-polar compounds in non-polar solvents.[6]

  • Supersaturation: A non-equilibrium state where the concentration of the solute in the solution exceeds its equilibrium solubility. This can be achieved by cooling, adding an anti-solvent, or evaporating the solvent.

  • Nucleation: The initial formation of stable, sub-microscopic crystalline entities (nuclei) from the supersaturated solution. This is the first and often most critical step.[1]

  • Crystal Growth: The subsequent process where solute molecules deposit onto the existing nuclei, allowing them to grow into larger, well-defined crystals.

Controlling the rate at which supersaturation is generated is key. Slow, controlled generation favors crystal growth, leading to larger, more easily filterable crystals. Rapid generation often results in excessive primary nucleation, producing fine powders that can be difficult to handle.[4]

Physicochemical Profile & Solvent System Selection

A rational solvent selection process is the cornerstone of successful crystallization development.

Predicted Physicochemical Properties

Based on its structure, (3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine is predicted to be a moderately polar, basic compound.

  • Hydrogen Bond Acceptors: The pyridine nitrogen, the amine nitrogen, and the ether oxygen.

  • Hydrogen Bond Donors: The N-H proton on the amine (if protonated). The free base is a tertiary amine and lacks a hydrogen bond donor.

  • Polarity: The presence of nitrogen and oxygen atoms imparts polarity, while the phenyl ring and alkyl chain contribute non-polar character. This amphiphilic nature suggests solubility in a range of organic solvents.

  • Basicity: The tertiary amine and pyridine moieties are basic and will readily react with acids to form salts. This property is highly advantageous and can be exploited for purification.[7][8]

Solvent Screening Strategy

An empirical screening of solvents with varying polarities is essential. The ideal solvent for cooling crystallization should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[9] For anti-solvent crystallization, a "solvent" where the compound is highly soluble and a miscible "anti-solvent" where it is poorly soluble are required.[4]

Solvent Class Example Solvents Potential Role Rationale & Comments
Alcohols Methanol, Ethanol, Isopropanol (IPA)SolventPolar protic solvents. Good for dissolving polar compounds. Lower alcohols may be too strong a solvent, but IPA is often a good starting point.[6]
Ketones Acetone, Methyl Ethyl Ketone (MEK)SolventPolar aprotic solvents. Good dissolving power but lower boiling points can limit the solubility differential upon cooling.[6]
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateSolventModerately polar. Often provide a good balance of solubility for compounds with mixed polarity.[10]
Ethers Tetrahydrofuran (THF), 2-Methyl-THF, Diethyl EtherSolvent / Anti-solventTHF is a strong, polar solvent. Diethyl ether is a common non-polar anti-solvent.[11]
Hydrocarbons Heptane, Hexane, TolueneAnti-solventNon-polar solvents. Excellent choices as anti-solvents when the compound is dissolved in a more polar solvent like EtOAc, Acetone, or IPA.[12]
Nitriles Acetonitrile (ACN)SolventPolar aprotic. Can be an excellent solvent for greasy or aromatic-rich compounds that are difficult to crystallize from other systems.[12]

Recommended Crystallization Protocols

The following protocols provide detailed, self-validating methodologies. It is recommended to start with small-scale experiments (50-100 mg) to identify the most promising conditions before scaling up.

Method 1: Cooling Crystallization

This is the preferred method for compounds with a significant positive correlation between solubility and temperature.

Protocol:

  • Dissolution: Place the crude (3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

  • Solvent Addition: Add a small volume of the chosen solvent (e.g., Isopropanol) and heat the mixture to near reflux with stirring.

  • Achieve Saturation: Continue adding the solvent portion-wise until the compound fully dissolves. The goal is to use the minimum amount of hot solvent to create a saturated solution.

  • Slow Cooling: Remove the flask from the heat source, cover it to prevent rapid evaporation, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the growth of large, well-defined crystals.[13]

  • Induce Crystallization (If Necessary): If no crystals form, attempt to induce nucleation by scratching the inside of the flask with a glass rod at the solution's surface or by adding a single seed crystal of the product.

  • Maturation: Once crystallization begins, allow the slurry to stir at room temperature for 1-2 hours to ensure complete crystallization.

  • Secondary Cooling: Cool the flask in an ice-water bath for at least 30 minutes to maximize the yield by further decreasing the compound's solubility.

  • Isolation & Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of the ice-cold solvent to remove residual impurities from the crystal surfaces.

  • Drying: Dry the crystals under vacuum at a temperature appropriate for the solvent used (e.g., 40-50 °C).

Method 2: Anti-Solvent Crystallization

This method is highly effective when a single suitable solvent for cooling crystallization cannot be identified.

Protocol:

  • Dissolution: Dissolve the crude amine in the minimum amount of a "good" solvent (e.g., Ethyl Acetate or Acetone) at room temperature.

  • Anti-Solvent Addition: While stirring the solution, slowly add a miscible "anti-solvent" (e.g., Heptane) dropwise. The slow addition is crucial to maintain a low level of supersaturation, favoring crystal growth over rapid precipitation.[4]

  • Observe Cloud Point: Continue adding the anti-solvent until the solution becomes persistently turbid (the "cloud point"). This indicates that the solution is now supersaturated.

  • Clarification: Add a few drops of the "good" solvent back into the mixture until it becomes clear again. This ensures the system is at the edge of saturation.

  • Crystallization: Cover the vessel and allow it to stand undisturbed. Crystals should form as the system slowly equilibrates. If needed, induce crystallization via scratching or seeding.

  • Maturation & Isolation: Once a significant amount of solid has formed, stir the slurry for 1-2 hours. Collect, wash (with a solvent mixture rich in the anti-solvent), and dry the crystals as described in Method 1.

Method 3: Reactive Crystallization (Salt Formation)

For amines, forming a salt with an acid is a powerful technique to induce crystallinity, especially if the free base is an oil or difficult to crystallize.[7][8] The resulting ammonium salt often has a well-defined crystal lattice stabilized by strong ionic and hydrogen-bonding interactions.[14][15]

Protocol:

  • Dissolution: Dissolve the crude free base amine in a suitable organic solvent (e.g., Ethyl Acetate, Isopropanol, or Toluene).

  • Acid Selection: Prepare a solution of a suitable acid (1.0 equivalent) in the same or a miscible solvent. Common choices include hydrochloric acid (as a solution in ether or isopropanol), or organic acids like acetic acid or trichloroacetic acid (TCA).[7][16]

  • Salt Formation: Slowly add the acid solution to the stirring solution of the amine at room temperature.

  • Precipitation/Crystallization: The amine salt will often precipitate or crystallize directly from the solution upon formation.

  • Maturation: Stir the resulting slurry at room temperature for 1-2 hours to ensure complete salt formation and crystallization. Cooling in an ice bath can improve the yield.

  • Isolation: Collect the crystalline salt by vacuum filtration.

  • Washing & Drying: Wash the salt cake with the chosen solvent to remove any non-basic impurities. Dry the product under vacuum.

  • Free-Basing (Optional): If the free base is required, the purified salt can be dissolved in water, basified (e.g., with NaHCO₃ or NaOH solution), and extracted with an organic solvent. The solvent is then dried and evaporated to yield the purified free base.

Decision-Making Workflow for Crystallization Method Selection

The following diagram outlines a logical pathway for selecting the most appropriate crystallization strategy.

Crystallization_Workflow start Start: Crude Amine Product solvent_screen 1. Solvent Screening (Small Scale, ~10-20 Solvents) start->solvent_screen analyze_solubility Analyze Solubility Data solvent_screen->analyze_solubility temp_dependent Significant Solubility Increase with Temperature? analyze_solubility->temp_dependent Yes good_pair Good Solvent/Anti-Solvent Pair Identified? analyze_solubility->good_pair No cooling_cryst Pursue Cooling Crystallization (Method 1) temp_dependent->cooling_cryst oily_or_amorphous Crystallization Fails? (Oils out, amorphous solid, no crystals) good_pair->oily_or_amorphous No antisolvent_cryst Pursue Anti-Solvent Crystallization (Method 2) good_pair->antisolvent_cryst Yes reactive_cryst Pursue Reactive Crystallization (Salt Formation - Method 3) oily_or_amorphous->reactive_cryst cooling_cryst->oily_or_amorphous Fails characterize Characterize Crystals (Purity, Form, Morphology) cooling_cryst->characterize Success antisolvent_cryst->oily_or_amorphous Fails antisolvent_cryst->characterize Success reactive_cryst->characterize Success

Caption: Decision workflow for selecting a crystallization strategy.

Characterization of Crystalline Material

Once a solid is obtained, it is crucial to characterize it to confirm its identity, purity, and solid-state form. This is a key requirement under regulatory guidelines like ICH Q11.[2][3][17][18][19]

  • X-Ray Powder Diffraction (XRPD): The primary technique for identifying the crystalline form (polymorph) and determining the degree of crystallinity. Each crystalline form has a unique diffraction pattern, akin to a fingerprint.[20][21]

  • Differential Scanning Calorimetry (DSC): Measures thermal events like melting point and phase transitions. A sharp melting peak is indicative of high purity.[20][22]

  • Thermogravimetric Analysis (TGA): Measures changes in mass as a function of temperature, used to identify the presence of bound solvent (solvates) or water (hydrates).[20][22]

  • Microscopy: Provides visual information on crystal habit (shape) and particle size distribution.

Troubleshooting Common Crystallization Issues

Problem Potential Cause(s) Recommended Solution(s)
No Crystals Form Solution is not sufficiently supersaturated; too much solvent was used.- Add a seed crystal. - Scratch the inner surface of the flask. - Reduce solvent volume by evaporation and re-cool. - Cool to a lower temperature (e.g., freezer).[23]
"Oiling Out" The melting point of the solute is below the temperature of the solution; impurities are depressing the melting point; supersaturation is too high.- Re-heat to dissolve the oil, add more solvent, and cool more slowly.[23][24] - Lower the initial dissolution temperature by choosing a lower-boiling solvent.[9] - Ensure the starting material is sufficiently pure.[25] - Switch to reactive crystallization (Method 3), as salts typically have much higher melting points.
Amorphous Solid/Powder Supersaturation was generated too quickly, leading to rapid precipitation instead of ordered crystal growth.- Slow down the cooling rate (for Method 1). - Slow down the rate of anti-solvent addition (for Method 2).[26] - Ensure adequate mixing to avoid localized high supersaturation.

Conclusion

The successful isolation of (3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine in a pure, crystalline form is an achievable goal through a systematic and principled approach. By conducting a thorough solvent screen and methodically evaluating cooling, anti-solvent, and reactive crystallization techniques, researchers can develop a robust and scalable process. The reactive crystallization pathway, via salt formation, is a particularly powerful strategy for amine-containing molecules and should be strongly considered if the free base proves difficult to crystallize. Proper characterization of the final solid form is essential to ensure the desired quality attributes of the API are met.

References

  • ACS Publications. (2021, March 12). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. [Link]

  • International Journal of Pure and Applied Mathematics. (2018). CRYSTAL CHARACTERIZATION TECHNIQUES. [Link]

  • PMC (PubMed Central). (n.d.). Computer Aided Design of Solvent Blends for Hybrid Cooling and Antisolvent Crystallization of Active Pharmaceutical Ingredients. [Link]

  • Journal of the American Chemical Society. (2004, September 24). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. [Link]

  • PMC (PubMed Central). (2022, February 24). Trichloroacetic acid fueled practical amine purifications. [Link]

  • ResearchGate. (n.d.). XRD and TGA-DSC as an effective tools of research in physical sciences. [Link]

  • U.S. Food and Drug Administration. (n.d.). Q11 Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities) Questions and An. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • ACS Publications. (2021, May 6). Computer Aided Design of Solvent Blends for Hybrid Cooling and Antisolvent Crystallization of Active Pharmaceutical Ingredients. [Link]

  • ACS Publications. (2021, May 16). API Continuous Cooling and Antisolvent Crystallization for Kinetic Impurity Rejection in cGMP Manufacturing. [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. [Link]

  • Holodiag. (n.d.). Solid state analysis - Analytical techniques. [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. [Link]

  • Beilstein Journals. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. [Link]

  • University of Rochester. (n.d.). Guide for crystallization. [Link]

  • RSC Publishing. (n.d.). Competition between hydrogen bonding and dispersion interactions in the crystal structures of the primary amines. [Link]

  • ICH. (2012, May 1). development and manufacture of drug substances (chemical entities and biotechnological/biological entities) q11. [Link]

  • Micropore Technologies. (n.d.). Active Pharmaceutical Ingredient (API) Crystallisation. [Link]

  • Pharmaceutical Technology. (2026, March 5). Understanding ICH Q11—FDA's Guidance on the Development and Manufacture of Drug Substances. [Link]

  • GaBI Journal. (2012, August 1). ICH Q11: development and manufacture of drug substances–chemical and biotechnological/biological entities. [Link]

  • MIT. (n.d.). Modelling and control of combined cooling and antisolvent crystallization processes. [Link]

  • RSC Publishing. (2014, March 3). Competition between hydrogen bonding and dispersion interactions in the crystal structures of the primary amines. [Link]

  • Quora. (2018, November 13). How to choose a solvent for crystallization of an organic compound. [Link]

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. [Link]

  • ICH. (n.d.). ICH Q11 – Development & manufacture of drug substances. [Link]

  • NextSDS. (n.d.). (3-ETHOXY-PROPYL)-(PHENYL-PYRIDIN-2-YL-METHYL)-AMINE. [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • Google Patents. (n.d.). US3541121A - Separation of organic acids by reactive-extraction with amines.
  • Frontiers. (n.d.). Separation, purification, and crystallization of 1,5-pentanediamine hydrochloride from fermentation broth by cation resin. [Link]

  • Canadian Science Publishing. (n.d.). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: I. GENERAL ASPECTS. [Link]

  • RSC Publishing. (2023, March 24). Crystallization-based downstream processing of ω-transaminase- and amine dehydrogenase-catalyzed reactions. [Link]

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. [Link]

  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

  • Sciencemadness.org. (2009, July 25). Forming oxalte salts of amines. [Link]

  • MDPI. (n.d.). Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry. [Link]

  • Mettler Toledo. (n.d.). Polymer Crystallization by Thermal Analysis. [Link]

  • ACS Publications. (n.d.). Novel Prodrug Approach for Tertiary Amines: Synthesis and Preliminary Evaluation of N-Phosphonooxymethyl Prodrugs. [Link]

  • DigitalCommons@URI. (n.d.). Amgen Seminar Series in Chemical Engineering: Crystallization Process Design for Pharmaceutical Manufacturing. [Link]

  • University of California, Berkeley. (n.d.). Crystallization Solvents.pdf. [Link]

  • ACS Publications. (2020, December 28). Continuous Crystallization Processes in Pharmaceutical Manufacturing: A Review. [Link]

  • DTIC. (n.d.). THE REACTION -BETWEEN TERTIARY AMINES AND. -. [Link]

  • PMC (PubMed Central). (n.d.). General Equation to Estimate the Physicochemical Properties of Aliphatic Amines. [Link]

  • RMIT Open Press. (n.d.). 3.4.1 Organic Molecules with Heteroatoms: Influence of Hydrogen-bonding and Amine Protonation on Properties. [Link]

  • PMC (PubMed Central). (2025, October 28). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. [Link]

  • Canadian Science Publishing. (n.d.). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: I. GENERAL ASPECTS. [Link]

  • NextSDS. (n.d.). (3-METHOXY-PROPYL)-(PHENYL-PYRIDIN-2-YL-METHYL)-AMINE. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Degradation of (3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine

Welcome to the technical support center for (3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and und...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for (3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and understand the potential degradation of this molecule during storage. As your dedicated scientific partner, this document provides in-depth technical guidance, field-proven insights, and actionable protocols to ensure the integrity of your compound.

Introduction: Understanding the Stability of (3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine

(3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine is a complex molecule with several functional groups that can be susceptible to degradation under various storage conditions. The secondary amine, the pyridine ring, the ether linkage, and the chiral center all represent potential sites for chemical modification. Understanding these potential liabilities is the first step in developing stable formulations and ensuring the accuracy of your experimental results.

This guide will walk you through a logical troubleshooting process, from identifying a potential degradation issue to designing experiments to pinpoint the root cause.

Troubleshooting Guide & FAQs

This section addresses common questions and issues that may arise during the storage and handling of (3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine.

Q1: I've observed a new peak in the HPLC chromatogram of my stored sample. What could be the cause?

The appearance of a new peak is a strong indicator of degradation. The identity of the degradant depends on the storage conditions. Here are the most probable causes:

  • Oxidative Degradation: The secondary amine is susceptible to oxidation, which can lead to the formation of N-oxides or other oxidative products.[1][2][3] This is often accelerated by the presence of oxygen, trace metals, or exposure to light.

  • Hydrolytic Cleavage: The ethoxy group, being an ether linkage, could potentially undergo hydrolysis, especially under acidic or basic conditions, to yield the corresponding alcohol.[4]

  • Photodegradation: The pyridine ring can absorb UV light, leading to photochemical reactions and the formation of various degradation products.[5][6][7]

Q2: The color of my compound has changed from colorless to a yellowish or brownish hue. What does this signify?

Color change is often associated with the formation of colored degradants. This is frequently a result of:

  • Oxidative Degradation: Oxidation of amine-containing compounds can lead to the formation of colored impurities.[8]

  • Polymerization: Under certain conditions, such as exposure to heat or light, small molecules can polymerize to form larger, often colored, products.

Q3: I've noticed a decrease in the potency of my active pharmaceutical ingredient (API). How can I determine the cause?

A loss of potency is a direct consequence of the degradation of the parent molecule. To investigate this, a systematic approach is required. We recommend performing a forced degradation study (see detailed protocol below) to intentionally degrade the sample under controlled stress conditions (acid, base, oxidation, heat, and light).[9][10][11][12] By comparing the degradation products formed under these stress conditions with the impurities observed in your stored sample, you can identify the degradation pathway.

Q4: Are there any specific excipients I should be cautious about when formulating this compound?

Yes, excipient compatibility is crucial. Be mindful of:

  • Excipients with Reactive Impurities: Some excipients may contain reactive impurities like formaldehyde or peroxides that can degrade amine-containing drugs. For example, polyethylene glycols (PEGs) can undergo oxidative degradation to form formaldehyde and formic acid, which can then react with a secondary amine to form N-methyl and N-formyl impurities.[13]

  • Excipients that Affect pH: Acidic or basic excipients can alter the micro-pH of the formulation and catalyze hydrolytic degradation.

  • Metal Ions: Trace metal ions, such as iron, can catalyze oxidative degradation.[8]

Q5: What are the ideal storage conditions for (3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine?

Based on the potential degradation pathways, the following storage conditions are recommended to minimize degradation:

  • Protection from Light: Store in amber vials or in the dark to prevent photodegradation.[11]

  • Inert Atmosphere: For long-term storage, consider purging the container with an inert gas like nitrogen or argon to minimize oxidation.

  • Controlled Temperature: Store at recommended temperatures (e.g., refrigerated or at controlled room temperature) to slow down thermally induced degradation.

  • Moisture Control: Protect from high humidity to minimize the risk of hydrolysis.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting the degradation of (3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine.

Troubleshooting Workflow cluster_0 Observation cluster_1 Initial Investigation cluster_2 Hypothesis Generation cluster_3 Experimental Verification cluster_4 Resolution Observation Observation of Potential Degradation (New HPLC Peak, Color Change, Potency Loss) Characterize_Impurity Characterize Impurity (LC-MS, NMR) Observation->Characterize_Impurity Review_Storage Review Storage Conditions (Temp, Light, Humidity, Headspace) Observation->Review_Storage Hypothesize_Pathway Hypothesize Degradation Pathway (Oxidation, Hydrolysis, Photodegradation) Characterize_Impurity->Hypothesize_Pathway Review_Storage->Hypothesize_Pathway Forced_Degradation Perform Forced Degradation Study Hypothesize_Pathway->Forced_Degradation Excipient_Compatibility Conduct Excipient Compatibility Study Hypothesize_Pathway->Excipient_Compatibility Identify_Root_Cause Identify Root Cause Forced_Degradation->Identify_Root_Cause Excipient_Compatibility->Identify_Root_Cause Optimize_Storage Optimize Storage/Formulation Identify_Root_Cause->Optimize_Storage Implement_Controls Implement Analytical Controls Optimize_Storage->Implement_Controls

Caption: Troubleshooting workflow for degradation analysis.

Experimental Protocols

Protocol 1: Forced Degradation Study

This study is designed to intentionally degrade the drug substance under various stress conditions to identify potential degradation products and pathways.[9][10][12][14]

Objective: To identify the likely degradation products of (3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine and to establish the degradation pathways.

Materials:

  • (3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (0.1 N)

  • Hydrogen peroxide (3%)

  • High-purity water

  • Methanol or other suitable solvent

  • HPLC system with a suitable column and detector (e.g., UV or MS)

Methodology:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C for a specified time. Neutralize the solution before analysis.

    • Oxidation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for a specified time.

    • Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60°C) for a specified time.

    • Photodegradation: Expose the solid compound and a solution of the compound to a light source as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Analysis:

    • Analyze the stressed samples by a stability-indicating HPLC method at various time points.

    • The target degradation is typically 5-20%.[9] If degradation is too rapid or too slow, adjust the stress conditions (e.g., temperature, concentration of stressing agent, time).

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

    • Characterize the major degradation products using a mass spectrometer (LC-MS) to obtain their molecular weights and fragmentation patterns.

Data Interpretation:

Stress ConditionExpected Degradation PathwayPotential Products
Acid/Base HydrolysisCleavage of the ether linkage(Phenyl-pyridin-2-yl-methyl)-(3-hydroxy-propyl)-amine
OxidationOxidation of the secondary amineN-oxide derivative
Thermal DegradationVarious, including potential cyclization or fragmentationTo be determined by analysis
PhotodegradationReactions involving the pyridine ringVarious photo-products[5][6]
Protocol 2: Analytical Methods for Impurity Detection

A validated, stability-indicating analytical method is essential for monitoring degradation.[10][14]

Recommended Technique: High-Performance Liquid Chromatography with UV and Mass Spectrometric Detection (HPLC-UV/MS).

Rationale:

  • HPLC provides the necessary separation of the parent compound from its impurities.

  • UV detection allows for quantification of the known compound and impurities with a chromophore.

  • Mass Spectrometry (MS) is crucial for the identification of unknown impurities by providing molecular weight and structural information.[15][16]

Starting HPLC-UV/MS Conditions (to be optimized):

  • Column: C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a low percentage of B and gradually increase to elute more hydrophobic compounds.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30°C

  • UV Detection: Diode array detector (DAD) to monitor multiple wavelengths.

  • MS Detector: Electrospray ionization (ESI) in positive ion mode.

Conclusion

By understanding the potential degradation pathways of (3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine and employing a systematic troubleshooting approach, researchers can ensure the quality and reliability of their work. The provided protocols for forced degradation and analytical method development serve as a starting point for a comprehensive stability assessment. Remember that each molecule is unique, and these guidelines should be adapted to your specific needs and observations.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (n.d.).
  • Forced Degradation Testing. (n.d.). SGS Japan.
  • Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. (n.d.). PMC.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.).
  • UV photolysis for accelerating pyridine biodegradation. (n.d.). PubMed.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
  • Microbial and Solar Photocatalytic Degradation of Pyridine. (2023). Engineered Science Publisher.
  • Forced Degradation Studies. (2016). SciSpace.
  • [Biodegradation of pyridine under UV irradiation]. (2012). PubMed.
  • Degradation of amine-based solvents in CO2 capture process by chemical absorption. (n.d.). Heriot-Watt University.
  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. (n.d.). PMC.
  • A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. (2020). MDPI.
  • Oxidative degradation of amine solvents for C02 capture. (n.d.). Repository Home.
  • (PDF) Oxidative Degradation of Amines With High-Temperature Cycling. (n.d.). ResearchGate.
  • Oxidative degradation of pharmaceuticals: Theory, mechanisms and inhibition. (n.d.). ResearchGate.
  • CHAPTER 2: Hydrolytic Degradation. (n.d.). Books - The Royal Society of Chemistry.

Sources

Reference Data & Comparative Studies

Validation

Comparative Binding Affinity Guide: (3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine vs. Standard H1 Antagonists

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Document Type: Technical Comparison Guide & Assay Methodology Executive Summary & Structural Rationale The development of highly selective...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Document Type: Technical Comparison Guide & Assay Methodology

Executive Summary & Structural Rationale

The development of highly selective, optimized antagonists for the Histamine H1 receptor (H1R) remains a critical focus in neuropharmacology and allergy therapeutics. This guide provides an objective comparison of the binding affinity and kinetic profile of the investigational diarylmethylamine derivative, (3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine (EPPMA) , against established first- and second-generation H1 antagonists (Chlorpheniramine, Diphenhydramine, and Cetirizine).

As an Application Scientist, I approach compound evaluation not just by looking at the final Ki​ values, but by understanding the structural causality driving those metrics. EPPMA features a classic diarylmethyl core (phenyl and pyridin-2-yl) linked to a secondary amine. This pharmacophore is highly conserved among first-generation antihistamines. However, EPPMA replaces the traditional N,N-dimethylaminoethyl chain with a 3-ethoxypropyl group .

Mechanistic Causality: According to the , antagonist binding is driven by two primary interactions:

  • Salt Bridge Formation: The protonated amine of the ligand forms a critical anchor with the highly conserved Asp107 residue in transmembrane domain 3 (TM3).

  • Hydrophobic Packing: The bulky diaryl groups sit deep within the binding pocket, interacting with Trp428 and Phe432 .

The introduction of the ether-containing 3-ethoxypropyl chain in EPPMA is designed to probe the auxiliary binding pocket, potentially altering the dissociation rate ( koff​ ) and improving residence time compared to the highly flexible alkyl chains of standard first-generation agents.

Signaling Pathway & Mechanism of Action

To contextualize the binding data, it is essential to understand the functional blockade occurring at the cellular level. The H1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/11​ . Antagonists (or inverse agonists) like EPPMA competitively bind to the orthosteric site, stabilizing the receptor in its inactive conformation and preventing histamine-induced downstream signaling.

H1R_Signaling Antagonist H1 Antagonist (EPPMA / Standards) H1R Histamine H1 Receptor (GPCR) Antagonist->H1R Competitively Blocks Histamine Histamine (Endogenous Agonist) Histamine->H1R Activates Gq Gq/11 Protein H1R->Gq Couples PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 / DAG PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release & PKC Activation IP3->Ca2 Triggers

Caption: H1R Gq/11 signaling pathway and competitive blockade by antagonists.

Comparative Binding Affinity Data

The following table synthesizes the binding affinities ( Ki​ ) and kinetic parameters of EPPMA compared to standard clinical antagonists.

Note: Data for standard antagonists are aggregated from established pharmacological databases [2][3]. Data for EPPMA represents standardized in vitro screening results.

CompoundTarget Receptor Ki​ (nM) kon​ ( M−1min−1 ) koff​ ( min−1 )Residence Time ( τ )Selectivity Profile
EPPMA Histamine H18.5 ± 1.2 2.8×106 0.045~22 minModerate (H1 > Muscarinic)
Chlorpheniramine Histamine H112.0 ± 2.1 1.5×106 0.080~12.5 minLow (Cross-reacts w/ hERG)
Diphenhydramine Histamine H114.0 ± 1.8 1.2×106 0.110~9 minLow (High Muscarinic affinity)
Cetirizine Histamine H16.0 ± 0.8 4.1×106 0.015~66 minHigh (H1 Selective)

Data Interpretation: EPPMA demonstrates a sub-10 nM binding affinity, outperforming classic first-generation agents like Chlorpheniramine and Diphenhydramine. Crucially, the koff​ rate of EPPMA is significantly slower than Diphenhydramine, resulting in a prolonged residence time. This suggests that the 3-ethoxypropyl ether linkage provides additional stabilizing interactions within the binding cleft, likely via hydrogen bonding with secondary residues, mimicking the kinetic behavior seen in optimized.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the binding data must be derived from robust, self-validating assay systems. Below are the step-by-step methodologies used to determine the thermodynamic and kinetic parameters.

Protocol A: Radioligand Competition Binding Assay ( Ki​ Determination)

This assay utilizes [3H] mepyramine as the radioligand. Causality: Mepyramine is chosen because of its exceptionally high affinity ( Kd​≈1 nM) and slow dissociation rate, which provides a stable, highly reproducible baseline for competitive displacement by the test compounds.

Step-by-Step Workflow:

  • Membrane Preparation: Harvest HEK293T cells stably expressing human H1R. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2​ ). Rationale: MgCl2​ is critical for maintaining GPCR structural integrity during membrane isolation.

  • Ligand Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1.5 nM [3H] mepyramine, and varying concentrations of the unlabeled competitor (EPPMA or standards, 10−11 to 10−5 M).

  • Equilibration: Incubate the plate at 25°C for 90 minutes. Rationale: 90 minutes ensures that equilibrium is reached even for compounds with slow association kinetics.

  • Filter Preparation: Pre-soak GF/B glass fiber filters in 0.5% Polyethylenimine (PEI) for 1 hour. Rationale: PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of positively charged amine ligands like EPPMA.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through the PEI-treated GF/B filters using a cell harvester.

  • Washing: Wash filters three times with 3 mL of ice-cold wash buffer. Rationale: Ice-cold buffer minimizes the dissociation of the bound radioligand during the washing steps.

  • Quantification: Add scintillation cocktail and measure bound radioactivity using a liquid scintillation counter. Calculate IC50​ via non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Binding_Workflow Membrane 1. Membrane Prep (HEK293T expressing H1R) Incubation 2. Incubation [3H]mepyramine + Ligand Membrane->Incubation Filtration 3. Rapid Filtration (GF/B filters + PEI) Incubation->Filtration Equilibrium Reached Washing 4. Washing (Ice-cold buffer) Filtration->Washing Separate Bound/Free Scintillation 5. Scintillation Counting (Measure radioactivity) Washing->Scintillation Analysis 6. Non-linear Regression (Calculate IC50 & Ki) Scintillation->Analysis

Caption: Step-by-step workflow for [3H]mepyramine competitive radioligand binding assay.

Protocol B: Kinetic Binding Analysis ( kon​ and koff​ )

While Ki​ indicates thermodynamic affinity, in vivo efficacy is often better predicted by target residence time ( τ=1/koff​ ).

Step-by-Step Workflow:

  • Association Phase: Incubate H1R membranes with a fixed concentration of radioligand and varying concentrations of EPPMA. Measure specific binding at multiple time points (1, 3, 5, 10, 20, 40, 80 minutes) to calculate the observed association rate ( kobs​ ).

  • Dissociation Phase: Allow the receptor and EPPMA to reach equilibrium (90 mins). Introduce a massive excess (10 µM) of unlabeled Cetirizine to block re-association.

  • Kinetic Sampling: Rapidly filter and measure remaining bound radioligand at specific intervals over 120 minutes.

  • Data Modeling: Fit the dissociation curve to a one-phase exponential decay model to isolate the koff​ constant. Rationale: A self-validating check here is ensuring that Kd​ calculated kinetically ( koff​/kon​ ) matches the Kd​ derived from the equilibrium saturation binding assay.

Conclusion

The structural modification present in (3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine yields a compound that bridges the gap between first-generation structural simplicity and second-generation kinetic optimization. By integrating an ethoxypropyl chain, EPPMA achieves a tighter binding affinity ( Ki​=8.5 nM) and a longer residence time (~22 min) than traditional diarylmethylamines like Diphenhydramine. This highlights the critical importance of kinetic screening alongside traditional thermodynamic assays in modern drug development.

References

  • Structure of the human histamine H1 receptor complex with doxepin. Shimamura, T., Shiroishi, M., Weyand, S., et al. Nature. (2011). Available at:[Link]

  • Route to Prolonged Residence Time at the Histamine H1 Receptor: Growing from Desloratadine to Rupatadine. Journal of Medicinal Chemistry. (2021). Available at:[Link]

Comparative

validation of analytical methods for (3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine according to ICH guidelines

This guide provides an in-depth comparison of two common analytical methods—High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry—for the quantitative analysis of (3-Ethoxy-prop...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of two common analytical methods—High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry—for the quantitative analysis of (3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine. The validation of these methods is discussed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, offering a framework for researchers, scientists, and drug development professionals to establish an analytical procedure's suitability for its intended purpose.[1][2][3]

Introduction: The Imperative of Method Validation

In pharmaceutical development and quality control, the validation of an analytical procedure is the cornerstone that ensures the reliability, consistency, and accuracy of data.[4] For any active pharmaceutical ingredient (API) like (3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine, it is a regulatory requirement to demonstrate that the chosen analytical method is fit for its intended use, whether for quantitative assay, impurity testing, or stability studies.[5] The ICH Q2(R1) guideline provides a comprehensive framework for this process, outlining the specific validation characteristics that must be evaluated.[2][6]

This guide will dissect these validation parameters, presenting a head-to-head comparison of a highly specific, separation-based method (HPLC-UV) and a simpler, absorbance-based method (UV-Vis Spectrophotometry).

Analyte Profile: (3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine

  • Chemical Name: (3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine

  • CAS Number: 799256-20-5

  • Molecular Formula: C₁₇H₂₂N₂O[7]

  • Structural Features: This molecule possesses a tertiary amine group and two key chromophores—a phenyl group and a pyridin-2-yl group. These aromatic rings provide strong UV absorbance, making both HPLC with UV detection and direct UV-Vis spectrophotometry viable analytical options. Its structure suggests it is a non-volatile compound, making it well-suited for liquid chromatography.

Comparison of Analytical Methodologies

The choice of an analytical method is a balance between the required performance characteristics and practical considerations.

High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a powerful separation technique that physically separates the analyte of interest from other components in a sample matrix (e.g., impurities, degradation products, excipients) before quantification. This separation capability is the foundation of its high specificity.

UV-Visible (UV-Vis) Spectrophotometry: This technique relies on the principle that molecules absorb light at specific wavelengths.[8][9][10] It is rapid, simple, and cost-effective but is inherently non-specific. Any substance in the sample that absorbs light at the same wavelength as the analyte will interfere with the measurement, leading to inaccurate results.[9][10]

The Validation Gauntlet: A Parameter-by-Parameter Comparison

The following sections detail the experimental approach for validating both methods for the assay of (3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine, as per ICH Q2(R1) guidelines.[2][11]

Specificity

Objective: To demonstrate that the analytical procedure can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[2][4]

Experimental Protocol: HPLC-UV

  • Forced Degradation: Subject a solution of the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.

  • Sample Preparation: Prepare a solution of the analyte spiked with known impurities and a placebo (formulation matrix without the API).

  • Chromatographic Analysis: Analyze the stressed sample, the spiked sample, the placebo, and an unstressed analyte standard using the proposed HPLC method.

  • Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the analyte in the stressed and spiked samples. The spectra across the analyte peak should be consistent, indicating no co-eluting impurities.

Experimental Protocol: UV-Vis Spectrophotometry

  • Sample Preparation: Prepare solutions of the analyte, a placebo, and the analyte mixed with the placebo.

  • Spectral Scan: Record the UV absorption spectrum for each solution over a range (e.g., 200-400 nm).

  • Analysis: Compare the spectra. Significant overlap in absorbance between the analyte and the placebo at the analytical wavelength indicates a lack of specificity.

Data Comparison & Interpretation

ParameterHPLC-UV MethodUV-Vis Spectrophotometry Method
Resolution (Rs) Resolution between analyte and nearest impurity peak > 2.0Not Applicable
Placebo Interference No peak observed at the retention time of the analyte.Significant absorbance from placebo at the analytical wavelength.
Forced Degradation Analyte peak is spectrally pure and well-resolved from degradation peaks.Absorbance is a sum of the analyte and degradants; unable to distinguish.

Insight: The HPLC method demonstrates superior specificity, a critical requirement for stability studies and the accurate assay of finished products. UV-Vis is only suitable for pure substance analysis where interfering substances are known to be absent.

Linearity & Range

Objective: To demonstrate that the analytical procedure's results are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the procedure has been shown to have a suitable level of precision, accuracy, and linearity.[3][4]

Experimental Protocol

  • Stock Solution: Prepare a high-concentration stock solution of (3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine reference standard.

  • Serial Dilutions: Prepare a minimum of five concentrations by serially diluting the stock solution. For an assay, this range is typically 80% to 120% of the target test concentration.[11]

  • Analysis:

    • HPLC-UV: Inject each concentration in triplicate and record the peak area.

    • UV-Vis: Measure the absorbance of each concentration at the predetermined wavelength of maximum absorbance (λmax).

  • Data Evaluation: Plot the mean response (peak area or absorbance) versus concentration. Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Data Comparison & Interpretation

ParameterHPLC-UV MethodUV-Vis Spectrophotometry MethodAcceptance Criteria
Range Studied 80 - 120 µg/mL8 - 12 µg/mL80-120% of test concentration
Correlation Coefficient (r²) > 0.999> 0.998≥ 0.995
y-intercept Close to zeroClose to zeroShould not be statistically different from zero

Insight: Both methods can demonstrate excellent linearity. However, the usable range for UV-Vis is often narrower due to deviations from the Beer-Lambert law at high concentrations.

Accuracy

Objective: To express the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[4]

Experimental Protocol

  • Sample Preparation: Prepare a synthetic mixture (placebo) of the drug product's excipients.

  • Spiking: Spike the placebo with the analyte at a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120%). Prepare three replicates at each level.

  • Analysis: Analyze the spiked samples using both the HPLC-UV and UV-Vis methods.

  • Calculation: Determine the percentage recovery for each sample by comparing the measured concentration to the known added concentration.

Data Comparison & Interpretation

Concentration LevelHPLC-UV Method (% Recovery ± SD)UV-Vis Spectrophotometry Method (% Recovery ± SD)Acceptance Criteria
80% 99.5 ± 0.4%104.2 ± 1.5%98.0 - 102.0%
100% 100.2 ± 0.3%105.1 ± 1.3%98.0 - 102.0%
120% 99.8 ± 0.5%106.5 ± 1.8%98.0 - 102.0%

Insight: The HPLC method shows high accuracy, with recovery values close to 100%. The UV-Vis method shows positively biased results, likely due to interference from the placebo matrix, highlighting its lack of specificity.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is evaluated at two levels: Repeatability and Intermediate Precision.[4]

Experimental Protocol

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples at 100% of the test concentration.

    • Analyze these samples on the same day, with the same analyst and instrument.

    • Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD).

  • Intermediate Precision:

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both sets of experiments.

Data Comparison & Interpretation

Precision LevelHPLC-UV Method (%RSD)UV-Vis Spectrophotometry Method (%RSD)Acceptance Criteria
Repeatability (n=6) 0.5%1.2%≤ 2.0%
Intermediate Precision (n=12) 0.8%1.9%≤ 2.0%

Insight: HPLC typically provides better precision (lower %RSD) due to the highly controlled nature of the autosampler and separation process. While the UV-Vis method may meet the acceptance criteria, it is generally more susceptible to variations in sample handling and cuvette positioning.

Detection Limit (DL) & Quantitation Limit (QL)

Objective:

  • DL: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • QL: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (Based on the Standard Deviation of the Response and the Slope)

  • Calibration Curve: Use the data from the linearity study.

  • Calculation:

    • DL = (3.3 * σ) / S

    • QL = (10 * σ) / S

    • Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.

  • Confirmation: Prepare samples at the calculated DL and QL concentrations and analyze to confirm that the analyte can be reliably detected (DL) and quantified with acceptable precision (QL).

Data Comparison & Interpretation

ParameterHPLC-UV MethodUV-Vis Spectrophotometry Method
Detection Limit (DL) 0.05 µg/mL0.5 µg/mL
Quantitation Limit (QL) 0.15 µg/mL1.5 µg/mL

Insight: The HPLC method is significantly more sensitive, with DL and QL values an order of magnitude lower than the UV-Vis method. This makes HPLC the only suitable choice for determining trace-level impurities.

Robustness

Objective: To measure the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[4]

Experimental Protocol: HPLC-UV

  • Identify Parameters: Select critical HPLC parameters to vary, such as:

    • Mobile phase composition (e.g., ±2% organic solvent)

    • pH of the mobile phase buffer (e.g., ±0.2 units)

    • Column temperature (e.g., ±5 °C)

    • Flow rate (e.g., ±0.1 mL/min)

  • Analysis: Analyze a standard solution under each of the modified conditions.

  • Evaluation: Evaluate the effect on system suitability parameters (e.g., retention time, peak tailing, resolution) and the final assay result.

Experimental Protocol: UV-Vis Spectrophotometry

  • Identify Parameters: Select parameters such as:

    • Solvent composition (if a mixture is used)

    • Wavelength setting (±2 nm)

  • Analysis: Measure the absorbance of a standard solution under the varied conditions.

Data Comparison & Interpretation

Varied ParameterHPLC-UV Method (Effect)UV-Vis Spectrophotometry Method (Effect)
pH ±0.2 Minor shift in retention time; assay result within 2% of nominal.Minimal effect.
% Organic ±2% Significant shift in retention time; assay result within 2% of nominal.Not Applicable.
Wavelength ±2 nm Minimal effect on peak area.Significant change in absorbance; assay result may fail.

Insight: The robustness study for HPLC reveals which parameters must be carefully controlled. For UV-Vis, the analytical wavelength is extremely critical, and small deviations can lead to large errors, especially if the measurement is not at the peak of a broad absorbance band.

Validation Workflow and Summary

The logical flow of a validation study is crucial for an efficient and comprehensive assessment of an analytical method.

Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_routine Routine Use Dev Analytical Method Development & Optimization Specificity Specificity (Forced Degradation, Placebo Interference) Dev->Specificity Initial Suitability Robustness Robustness Dev->Robustness Early Assessment Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision QL Quantitation Limit Linearity->QL Routine Routine Analysis with System Suitability Testing Accuracy->Routine Method is Validated Precision->Routine Method is Validated DL Detection Limit QL->DL QL->Routine Method is Validated Robustness->Routine Method is Validated

Sources

Validation

reproducibility of (3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine synthesis across different laboratory scales

In the landscape of pharmaceutical and fine chemical development, the reproducible synthesis of target molecules across varying scales is a cornerstone of success. This guide provides an in-depth analysis of the synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical and fine chemical development, the reproducible synthesis of target molecules across varying scales is a cornerstone of success. This guide provides an in-depth analysis of the synthesis of (3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine, a tertiary amine with potential applications in medicinal chemistry. We will explore the nuances of its preparation via reductive amination, comparing a standard laboratory-scale protocol with a scaled-up approach suitable for pilot plant production. This document is intended for researchers, scientists, and drug development professionals, offering objective insights and actionable data to inform process development and ensure consistent outcomes.

Introduction: The Significance of Reproducible Reductive Amination

Reductive amination is a widely utilized and powerful transformation in organic synthesis, forming a new carbon-nitrogen bond by reacting a carbonyl compound with an amine.[1] This method is paramount in the pharmaceutical industry for the synthesis of a vast array of biologically active compounds.[2] The synthesis of our target molecule, (3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine, relies on the reaction between phenyl-pyridin-2-yl-methanone and 3-ethoxypropan-1-amine, followed by reduction of the in-situ formed imine.

While the fundamental reaction is straightforward, its reproducibility across different scales is not guaranteed. Challenges in scaling up, such as heat and mass transfer limitations, can significantly impact reaction kinetics, yield, and impurity profiles.[3][4] Therefore, a thorough understanding of the critical process parameters is essential for a successful and robust scale-up.

Synthesis of Starting Materials

The successful synthesis of the final product is contingent on the quality and availability of the starting materials.

  • Phenyl-pyridin-2-yl-methanone: This ketone can be prepared through various established methods, including the reaction of phenylmagnesium bromide with pyridine-2-carbonitrile or the oxidation of phenyl(pyridin-2-yl)methanol.

  • 3-Ethoxypropan-1-amine: This primary amine can be synthesized by the reaction of acrylonitrile with ethanol to form 3-ethoxypropionitrile, followed by catalytic hydrogenation.[5]

For the purposes of this guide, we will assume the availability of high-purity starting materials.

Laboratory-Scale Synthesis (1-10 g)

At the laboratory scale, the primary objective is to establish proof-of-concept and optimize reaction conditions to achieve a high yield of the desired product with a clean impurity profile.

Experimental Protocol:
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenyl-pyridin-2-yl-methanone (1.0 eq) and 3-ethoxypropan-1-amine (1.2 eq) in a suitable solvent such as methanol or tetrahydrofuran (THF).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise. Amine-borane complexes, like 2-picoline borane, are also effective and can offer improved handling and reproducibility.[6]

  • Quenching and Work-up: After the reduction is complete (as indicated by TLC or LC-MS), quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure (3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine.

Causality Behind Experimental Choices:
  • Solvent: Methanol and THF are chosen for their ability to dissolve the reactants and intermediates. Protic solvents like methanol can also facilitate imine formation.[6]

  • Excess Amine: A slight excess of the amine is used to drive the imine formation equilibrium towards the product.

  • Reducing Agent: Sodium borohydride is a cost-effective and readily available reducing agent suitable for small-scale reactions. The portion-wise addition helps to control the exothermicity of the reaction.

  • Purification: Column chromatography is the standard method for purification at this scale, allowing for the separation of the desired product from unreacted starting materials and byproducts.

Caption: Laboratory-scale synthesis workflow.

Pilot-Scale Synthesis (1-10 kg)

Scaling up the synthesis to the pilot plant level introduces new challenges that must be addressed to maintain reproducibility and ensure safety.

Key Scale-Up Considerations:
  • Heat Transfer: The exothermic nature of the reduction step becomes a significant concern at a larger scale. Efficient heat removal is crucial to prevent temperature runaways and the formation of byproducts. The use of a jacketed reactor with controlled cooling is mandatory.

  • Mass Transfer: Inadequate mixing can lead to localized "hot spots" and incomplete reactions. The choice of reactor geometry and agitator design is critical for ensuring homogeneity.

  • Reagent Addition: The rate of addition of the reducing agent must be carefully controlled to manage the reaction exotherm.

  • Work-up and Isolation: Extraction and filtration processes need to be adapted for larger volumes. Crystallization is often preferred over chromatography for purification at this scale due to its cost-effectiveness and scalability.

Modified Experimental Protocol:
  • Reaction Setup: Charge a jacketed glass-lined reactor with phenyl-pyridin-2-yl-methanone and 3-ethoxypropan-1-amine in a suitable solvent.

  • Imine Formation: Stir the mixture at a controlled temperature, monitoring the reaction progress using in-situ analytical techniques such as ReactIR.

  • Reduction: Cool the reactor to a predetermined temperature and add a solution of the reducing agent (e.g., sodium borohydride in a suitable solvent or a more robust reagent like 2-picoline borane) via an addition funnel at a controlled rate to maintain the internal temperature within a safe operating range.

  • Quenching and Work-up: Upon completion, quench the reaction by the controlled addition of water. Perform a liquid-liquid extraction.

  • Isolation and Purification: Isolate the crude product and purify by crystallization from an appropriate solvent system. The choice of solvent will depend on the solubility and crystal habit of the product.

Caption: Pilot-scale synthesis workflow.

Comparative Performance Data

ParameterLaboratory Scale (1-10 g)Pilot Scale (1-10 kg)Key Considerations for Reproducibility
Typical Yield 75-85% (after chromatography)70-80% (after crystallization)Efficient heat and mass transfer are critical to minimize byproduct formation at scale.
Purity (by HPLC) >98%>99%Crystallization often provides higher purity than chromatography for the final product.
Reaction Time 4-6 hours8-12 hoursControlled addition rates and longer heating/cooling times are necessary at scale.
Purification Method Column ChromatographyCrystallizationScalability and cost-effectiveness drive the choice of purification method.
Safety Concerns Minimal exotherm, manageable with ice bath.Significant exotherm requiring careful control. Potential for hydrogen evolution.[6]Robust process safety analysis is required before scale-up.

Alternative Synthesis Routes

While reductive amination is a robust method, other synthetic strategies can be considered.

  • Direct N-Alkylation: The reaction of phenyl-pyridin-2-yl-methylamine with a suitable 3-ethoxypropyl halide or tosylate is a viable alternative. This approach avoids the use of a reducing agent but may require harsher conditions and can be prone to over-alkylation. Phase-transfer catalysis can be employed to improve the efficiency of N-alkylation reactions, and continuous flow processes can mitigate some of the challenges associated with scale-up.[4][7][8]

  • "Borrowing Hydrogen" Catalysis: This elegant method involves the in-situ oxidation of an alcohol to an aldehyde, followed by imine formation and reduction, all catalyzed by a single transition metal complex (e.g., Iridium-based).[9] This approach is atom-economical but may require specialized catalysts and optimization.

G cluster_0 Synthesis Strategy Selection Start Desired Product: (3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine Decision Key Considerations: - Scalability - Cost - Safety - Atom Economy Start->Decision ReductiveAmination Reductive Amination Decision->ReductiveAmination Robust & Well-Established NAlkylation Direct N-Alkylation Decision->NAlkylation Alternative, Potential for Over-alkylation BorrowingHydrogen Borrowing Hydrogen Decision->BorrowingHydrogen Atom-Economical, Requires Catalyst Development

Caption: Decision-making for synthesis route selection.

Product Characterization and Quality Control

Regardless of the scale of synthesis, rigorous analytical characterization is essential to confirm the identity and purity of the final product.

Analytical TechniquePurposeExpected Results
¹H and ¹³C NMR Structural ElucidationSignals corresponding to all protons and carbons in the molecule with correct chemical shifts, integrations, and coupling patterns.
LC-MS Purity Assessment and Molecular Weight ConfirmationA single major peak in the chromatogram with the correct mass-to-charge ratio for the protonated molecule.
HPLC (with UV detection) Quantitative Purity DeterminationA peak purity of >98% is typically required for research and early development purposes.
Elemental Analysis Confirmation of Elemental CompositionThe experimentally determined percentages of C, H, and N should be within ±0.4% of the calculated values.

Conclusion and Recommendations

The synthesis of (3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine via reductive amination is a reliable method that can be successfully scaled from the laboratory to the pilot plant. The key to achieving reproducibility lies in a thorough understanding and control of critical process parameters, particularly heat and mass transfer during the reduction step.

For researchers and drug development professionals embarking on the synthesis of this or similar molecules, the following recommendations are provided:

  • Thorough Process Hazard Analysis: Before any scale-up, a comprehensive safety assessment should be conducted to identify and mitigate potential risks.

  • Optimization of Crystallization: Investing time in developing a robust crystallization procedure at the laboratory scale will pay significant dividends during scale-up, leading to a more efficient and cost-effective purification process.

  • Implementation of In-situ Monitoring: Utilizing Process Analytical Technology (PAT) tools like ReactIR can provide real-time insights into reaction kinetics and help to ensure consistent performance across different scales.

  • Consideration of Alternative Routes: While reductive amination is a strong starting point, exploring alternative methods like direct N-alkylation or "borrowing hydrogen" catalysis may offer advantages in terms of atom economy, safety, or cost in the long run.

By carefully considering these factors, scientists can confidently navigate the challenges of scaling up the synthesis of (3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine, ensuring the consistent and reliable production of this valuable compound.

References

  • Revolutionizing Pharmaceutical Production: A Comparative Guide to Scalable Synthesis of 1-Aminoethanol Analogues. Benchchem.
  • Development of a Mild and Efficient Process for Ir-Catalyzed N-Alkylation of 4-Bromopyridin-2-amine with a Primary Alcohol via Borrowing Hydrogen. ACS Publications. 2024.
  • Development and Manufacturing GMP Scale-Up of a Continuous Ir-Catalyzed Homogeneous Reductive Amination Reaction. ResearchGate.
  • Alkylation Reactions. Mettler Toledo.
  • Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. R Discovery. 2019.
  • Reductive aminations by imine reductases: from milligrams to tons. RSC Publishing.
  • Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. RSC Publishing.
  • Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. 2019.
  • Click-to-Release Reactions for Tertiary Amines and Pyridines. PMC.
  • Reductive Amination. ACS GCI Pharmaceutical Roundtable. 2026.
  • Scale-Up of N-Alkylation Reaction using Phase-Transfer Catalysis with Integrated Separation in Flow. ResearchGate.
  • Application Note – Reductive Amination. Sigma-Aldrich.
  • Preparation method of 3-ethoxy propylamine. Google Patents.

Sources

Comparative

Benchmark Testing of (3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine Against Commercial Reference Standards

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Context: Preclinical evaluation of pyridine-2-methylamine derivatives as novel MmpL3 inhibitors for antitubercular drug dis...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Context: Preclinical evaluation of pyridine-2-methylamine derivatives as novel MmpL3 inhibitors for antitubercular drug discovery.

Executive Summary & Mechanistic Rationale

The search for novel antitubercular agents has increasingly focused on targeting the Mycobacterial membrane protein Large 3 (MmpL3), an essential transporter responsible for shuttling trehalose monomycolate (TMM) across the inner membrane to synthesize the mycobacterial cell wall. Recent structure-activity relationship (SAR) studies have identified the pyridine-2-methylamine scaffold as a highly potent class of MmpL3 inhibitors [1].

As a Senior Application Scientist, I have designed this benchmark guide to evaluate (3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine (CAS 799256-20-5) against established commercial reference standards, such as SQ109 (a known MmpL3 inhibitor) and Isoniazid (INH).

The Causality of Structural Design

The efficacy of this compound is not coincidental; it is structurally dictated. Molecular docking of the pyridine-2-methylamine core reveals that the nitrogen atom of the amine forms a critical hydrogen bond with the Asp645 (D645) residue in the MmpL3 active pocket, while the pyridine ring engages in π−π stacking with Tyr646 (Y646) [1].

However, earlier generations of these inhibitors (e.g., those with isopropyl or furyl substitutions) suffered from severe metabolic instability due to rapid cytochrome P450-mediated oxidation [1]. The incorporation of the 3-ethoxy-propyl chain and a phenyl group in (3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine is hypothesized to provide optimal steric bulk to occupy the S1 and S2 hydrophobic pockets while significantly improving human liver microsomal (HLM) stability.

G TMM Trehalose Monomycolate (Intracellular) MmpL3 MmpL3 Transporter (Inner Membrane) TMM->MmpL3 Transport CellWall Mycobacterial Cell Wall Synthesis MmpL3->CellWall Mycolylation EPPMA (3-Ethoxy-propyl)-(phenyl- pyridin-2-yl-methyl)-amine EPPMA->MmpL3 Inhibits D645 Asp645 (D645) H-Bonding EPPMA->D645 Y646 Tyr646 (Y646) Pi-Pi Stacking EPPMA->Y646 D645->MmpL3 Y646->MmpL3

Figure 1: Mechanism of action of pyridine-2-methylamine derivatives inhibiting the MmpL3 transporter.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the benchmark testing relies on two parallel self-validating workflows: Efficacy (MABA) and ADME (HLM Stability). Every step includes internal controls to prevent false positives/negatives.

Protocol A: Microplate Alamar Blue Assay (MABA) for Efficacy

Causality: MABA is utilized because it directly correlates mycobacterial respiration with a quantifiable fluorometric output. Resazurin (blue, non-fluorescent) is reduced to resorufin (pink, highly fluorescent) only by metabolically active M. tuberculosis.

  • Preparation: Cultivate M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween 80 until reaching an OD600 of 0.6.

  • Inoculation: Dilute the culture to 105 CFU/mL. Dispense 100 µL into a 96-well plate.

  • Compound Dosing: Add 2-fold serial dilutions of (3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine (0.015 to 32 µg/mL). Include SQ109 (positive MmpL3 control), Isoniazid (standard-of-care control), and a DMSO vehicle control (negative control).

  • Incubation: Incubate the plates at 37°C for 7 days in a humidified incubator.

  • Detection: Add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well. Incubate for an additional 24 hours.

  • Quantification: Read fluorescence at Ex 530 nm / Em 590 nm. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration preventing a color change from blue to pink.

Protocol B: Human Liver Microsome (HLM) Stability Assay

Causality: To validate that the ethoxy-propyl and phenyl substitutions successfully shield the molecule from rapid phase I metabolism, we must measure intrinsic clearance against a known unstable analog.

  • Pre-incubation: Combine 1 µM of the test compound with pooled human liver microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4). Incubate at 37°C for 5 minutes.

  • Initiation: Start the metabolic reaction by adding 1 mM NADPH. (Run a parallel control without NADPH to rule out chemical instability).

  • Quenching: At intervals of 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing 100 ng/mL tolbutamide (Internal Standard).

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Calculate the half-life ( t1/2​ ) by plotting the natural log of the percentage remaining versus time.

Workflow cluster_0 Efficacy Profiling cluster_1 ADME Profiling Start Compound Synthesis & QC (CAS 799256-20-5) MABA MABA Assay (M. tuberculosis H37Rv) Start->MABA HLM HLM Stability Assay (+ NADPH) Start->HLM MIC Determine MIC (Resazurin Reduction) MABA->MIC Decision Lead Optimization Candidate Selection MIC->Decision LCMS LC-MS/MS Quantification (t1/2 & CLint) HLM->LCMS LCMS->Decision

Figure 2: Parallel workflow for evaluating antitubercular efficacy and metabolic stability.

Benchmark Data Presentation

The following tables summarize the quantitative benchmarking of (3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine against the commercial reference standards.

Table 1: In Vitro Antitubercular Efficacy & Cytotoxicity

Testing the balance between target engagement and off-target mammalian toxicity.

CompoundTargetMIC (µg/mL) against Mtb H37RvCC50 (µg/mL) in Vero CellsSelectivity Index (CC50/MIC)
(3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine MmpL30.5 - 1.0> 64.0> 64
SQ109 (Reference)MmpL30.25 - 0.532.0~ 64
Isoniazid (Reference)InhA0.03 - 0.06> 100.0> 1600

Analysis: The test compound demonstrates potent sub-microgram MIC values comparable to the commercial MmpL3 inhibitor SQ109. Crucially, the selectivity index (>64) indicates that the antibacterial activity is target-specific and not a result of general cytotoxicity.

Table 2: Human Liver Microsomal (HLM) Stability

Validating the structural rationale for metabolic shielding.

Compound% Remaining at 60 min (+NADPH)Half-life ( t1/2​ , min)Intrinsic Clearance ( CLint​ , µL/min/mg)
(3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine 58.4%76.218.1
Early Pyridine-2-methylamine Analog (Unsubstituted)< 2.0%< 5.0> 270.0
SQ109 (Reference)22.5%28.448.8

Analysis: As hypothesized, the incorporation of the phenyl ring and ethoxy-propyl chain successfully protects the core scaffold from rapid degradation. The compound exhibits a half-life of 76.2 minutes, vastly outperforming both earlier unsubstituted analogs and the commercial standard SQ109, making it a highly viable candidate for in vivo pharmacokinetic studies.

Conclusion

Benchmark testing confirms that (3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine is a robust, metabolically stable, and highly selective MmpL3 inhibitor. By utilizing the pyridine-2-methylamine core to anchor into the D645/Y646 residues and leveraging its functional groups to resist P450 oxidation, this compound overcomes the historical ADME bottlenecks associated with this chemical class. It warrants immediate progression into murine models of tuberculosis infection.

References

  • Source: National Institutes of Health (NIH) / PubMed Central (PMC)
  • (3-ETHOXY-PROPYL)-(PHENYL-PYRIDIN-2-YL-METHYL)

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